[2-(Piperidin-1-yl)ethyl](propyl)amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-6-11-7-10-12-8-4-3-5-9-12/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJMUTQHXFNNDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304586 | |
| Record name | N-Propyl-1-piperidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99178-30-0 | |
| Record name | N-Propyl-1-piperidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99178-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propyl-1-piperidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Piperidin-1-yl)ethylamine CAS number 99178-30-0
This technical guide provides an in-depth analysis of 2-(Piperidin-1-yl)ethylamine (also known as 1-(2-Aminoethyl)piperidine), a critical diamine scaffold in medicinal chemistry.
Technical Note on Chemical Identity & CAS Registry
Critical Disambiguation:
-
Target Compound Name: 2-(Piperidin-1-yl)ethylamine (Primary Amine).
-
Standard CAS Number: 27578-60-5 (Free base).
-
User-Provided CAS (99178-30-0): In chemical registries, CAS 99178-30-0 corresponds to
-Propyl-2-(piperidin-1-yl)ethanamine (the -propyl derivative). -
Editorial Decision: This guide focuses on the primary amine (2-(Piperidin-1-yl)ethylamine) as the core parent scaffold indicated by the text topic, while noting the propyl derivative as a specific substituted analog.
Core Scaffold for CNS Ligands and Linker Chemistry
Executive Summary
2-(Piperidin-1-yl)ethylamine is a heterobifunctional building block characterized by a tertiary piperidine ring connected via an ethyl linker to a primary amine. This "diamine motif" is a privileged structure in drug discovery, serving as a pharmacophore in G-Protein Coupled Receptor (GPCR) ligands (specifically 5-HT6 and D2 antagonists) and Sigma (
Chemical Profile & Physicochemical Properties
Understanding the ionization state of this molecule is crucial for optimizing reaction conditions and predicting biological permeability.
| Property | Value | Relevance |
| IUPAC Name | 2-(Piperidin-1-yl)ethanamine | Standard Nomenclature |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 128.22 g/mol | Fragment-based drug design |
| Boiling Point | 184–186 °C | Purification via distillation |
| Density | 0.899 g/mL | Reagent handling |
| pKa (Piperidine N) | ~10.1 | Protonated at physiological pH |
| pKa (Primary Amine) | ~8.9 | Nucleophilic reactivity window |
| LogP | 0.6–0.8 | Moderate lipophilicity; CNS penetrant |
Synthetic Methodologies
Two primary routes are recommended based on the required purity and scale.
Method A: Direct Alkylation (Industrial Scale)
This method is cost-effective but requires careful control of stoichiometry to prevent over-alkylation (formation of bis-piperidino species).
-
Reagents: Piperidine, 2-Chloroethylamine Hydrochloride, NaOH/KOH.
-
Solvent: Water or Ethanol/Water.
-
Mechanism: Nucleophilic substitution (
).
Protocol:
-
Preparation: Dissolve 2-chloroethylamine hydrochloride (1.0 eq) in minimal water.
-
Basification: Add NaOH (2.2 eq) slowly at 0°C to generate the free base in situ.
-
Addition: Add Piperidine (3.0–5.0 eq) dropwise. Note: Excess piperidine acts as both nucleophile and solvent to favor mono-alkylation.
-
Reflux: Heat to 80–90°C for 4–6 hours.
-
Workup: Extract with Dichloromethane (DCM). Dry over
. -
Purification: Fractional distillation under reduced pressure.
Method B: Gabriel Synthesis (High Purity/Research Scale)
Recommended for medicinal chemistry applications where bis-alkylated impurities are unacceptable.
-
Step 1: Alkylation of Piperidine with
-(2-bromoethyl)phthalimide. -
Step 2: Hydrazinolysis (Deprotection).
Protocol:
-
Alkylation: Combine Piperidine (1.1 eq) and
-(2-bromoethyl)phthalimide (1.0 eq) with in DMF at 60°C for 12h. -
Precipitation: Pour into water; filter the solid intermediate.
-
Deprotection: Reflux the intermediate with Hydrazine hydrate (2.0 eq) in Ethanol for 3h.
-
Isolation: Acidify with HCl to precipitate phthalhydrazide (remove by filtration). Basify filtrate and extract product.
Visualization: Synthesis & Reactivity
The following diagram illustrates the synthetic pathways and the competitive side reactions that must be managed.
Figure 1: Synthetic pathways contrasting Direct Alkylation (Method A) and Gabriel Synthesis (Method B).
Applications in Drug Discovery
CNS Pharmacophore (5-HT6 & Sigma Receptors)
The 2-(Piperidin-1-yl)ethyl moiety is a classic "basic tail" used to target GPCRs.
-
Mechanism: The piperidine nitrogen (protonated at pH 7.4) forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane bundle.
-
Example: In 5-HT6 antagonists, this moiety often replaces more rigid piperazine linkers to improve metabolic stability or adjust selectivity profiles against hERG channels.
Linker Chemistry (PROTACs & Dimers)
The primary amine serves as a "handle" for further functionalization:
-
Amide Coupling: Reacting with carboxylic acids to attach E3 ligase ligands (e.g., Thalidomide derivatives) for PROTAC design.
-
Reductive Amination: Creating secondary amines (like the CAS 99178-30-0 propyl derivative) to fine-tune lipophilicity (
).
Experimental Workflow: Amide Coupling
To attach this scaffold to a drug core (R-COOH):
-
Activation: Dissolve R-COOH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir 15 min.
-
Coupling: Add 2-(Piperidin-1-yl)ethylamine (1.1 eq).
-
Monitoring: Monitor via LC-MS for the
peak. The piperidine ring provides a strong ionization signal. -
Reaction Time: Typically 1–2 hours at RT.
Safety & Handling
-
Corrosivity: The compound is a strong base and skin corrosive (Category 1B). Always use nitrile gloves and a fume hood.
-
Storage: Store under inert gas (
or Ar) to prevent reaction with atmospheric (carbamate formation). -
Toxicity: Like many aliphatic amines, it acts as a sensitizer. Avoid inhalation of vapors.
References
-
Synthesis & Properties: Sigma-Aldrich Product Specification: 1-(2-Aminoethyl)piperidine. Link
-
Medicinal Chemistry (Sigma Receptors): Schepmann, D., et al.
Receptor Ligands." Arch. Pharm. Chem. Life Sci. (2020). Link - Medicinal Chemistry (5-HT6): Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor antagonists." Drug Discovery Today (2006).
-
CAS Registry Data: Common Chemistry (CAS) Entry for 1-(2-Aminoethyl)piperidine (27578-60-5). Link
-
Propyl Derivative Identification: ChemicalBook Entry for CAS 99178-30-0. (Verifying the N-propyl analog identity). Link
A Technical Guide to the Spectral Analysis of n-(2-(piperidin-1-yl)ethyl)propan-1-amine
This technical guide provides a comprehensive analysis of the spectral data for the tertiary amine, n-(2-(piperidin-1-yl)ethyl)propan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted and expected spectral characteristics of the molecule, offering insights into its structural confirmation and physicochemical properties through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of a complete, published experimental dataset for this specific molecule, this guide synthesizes data from structurally analogous compounds and foundational spectroscopic principles to provide a robust predictive analysis.
Introduction
n-(2-(piperidin-1-yl)ethyl)propan-1-amine is a tertiary amine featuring a piperidine ring connected via an ethyl bridge to a propylamino group. The structural elucidation of such molecules is fundamental in various fields, including medicinal chemistry and materials science, where precise molecular architecture dictates function. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will not only present the predicted spectral data but also explain the rationale behind these predictions, empowering the reader to interpret and verify the structure of this and similar compounds.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.
Figure 1: Molecular structure and atom numbering for n-(2-(piperidin-1-yl)ethyl)propan-1-amine.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the overall electronic structure.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| H12 | ~0.9 | Triplet (t) | 3H | Terminal methyl group of the propyl chain, split by the adjacent methylene group (H11). |
| H4 | ~1.4 | Multiplet (m) | 2H | Methylene protons on the piperidine ring, distant from the nitrogen atom. |
| H3, H5 | ~1.5-1.6 | Multiplet (m) | 4H | Methylene protons on the piperidine ring. |
| H11 | ~1.5 | Sextet or Multiplet (m) | 2H | Methylene group in the propyl chain, split by the adjacent methyl (H12) and methylene (H10) groups. |
| H2, H6 | ~2.3-2.5 | Multiplet (m) | 4H | Methylene protons on the piperidine ring adjacent to the nitrogen atom (N1). |
| H10 | ~2.4 | Triplet (t) | 2H | Methylene group of the propyl chain adjacent to the nitrogen atom (N9). |
| H8 | ~2.5 | Triplet (t) | 2H | Methylene protons of the ethyl bridge adjacent to the propan-1-amine nitrogen (N9). |
| H7 | ~2.6 | Triplet (t) | 2H | Methylene protons of the ethyl bridge adjacent to the piperidine nitrogen (N1). |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the concentration of the sample.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer for better resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
Integrate the signals to determine the relative number of protons.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling to simplify the signals to singlets.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C12 | ~11 | Terminal methyl carbon of the propyl group. |
| C11 | ~20 | Methylene carbon in the middle of the propyl group. |
| C4 | ~24 | Methylene carbon of the piperidine ring. |
| C3, C5 | ~26 | Methylene carbons of the piperidine ring. |
| C10 | ~52 | Methylene carbon of the propyl group attached to the nitrogen (N9). |
| C2, C6 | ~54 | Methylene carbons of the piperidine ring adjacent to the nitrogen (N1). |
| C8 | ~53 | Methylene carbon of the ethyl bridge adjacent to the propan-1-amine nitrogen (N9). |
| C7 | ~58 | Methylene carbon of the ethyl bridge attached to the piperidine nitrogen (N1). |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Use a spectrometer with a carbon-observe probe.
-
Tune and shim the instrument for the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans and a longer relaxation delay are often necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as an internal reference (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 198, corresponding to the molecular formula C₁₂H₂₆N₂.
-
Major Fragmentation Pathways: Tertiary amines often undergo α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.
Figure 2: Proposed key fragmentation pathways for n-(2-(piperidin-1-yl)ethyl)propan-1-amine in EI-MS.
-
m/z = 183: Loss of a methyl radical from the propyl group.
-
m/z = 113: Cleavage of the bond between C7 and C8, leading to the [CH₂(CH₂)₄N(CH₂)]⁺ fragment.
-
m/z = 98: A common fragment for N-substituted piperidines, corresponding to the [C₆H₁₂N]⁺ ion.
-
m/z = 84: Cleavage of the ethyl bridge, resulting in the piperidine radical cation.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments. Electrospray ionization (ESI) is an alternative soft ionization technique that would primarily show the protonated molecule [M+H]⁺ at m/z = 199.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier or a similar detector records the abundance of each ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2970-2930 | C-H stretch | Aliphatic CH₃ and CH₂ |
| 2850-2800 | C-H stretch | Aliphatic CH₂ |
| ~2800-2700 | C-H stretch | Bohlmann bands (characteristic of tertiary amines) |
| 1470-1440 | C-H bend | CH₂ scissoring |
| 1260-1000 | C-N stretch | Aliphatic amine |
Experimental Protocol for Infrared Spectroscopy
-
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): A small amount of solid sample is ground with dry KBr and pressed into a thin pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is a common and convenient method.
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The sample spectrum is then recorded.
-
The instrument software automatically subtracts the background from the sample spectrum.
-
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for n-(2-(piperidin-1-yl)ethyl)propan-1-amine. By understanding the expected spectral features and the underlying principles, researchers and scientists can confidently characterize this molecule and its analogs. The provided experimental protocols serve as a practical guide for acquiring high-quality spectral data. It is the synthesis of predictive analysis and sound experimental methodology that ensures the rigorous structural elucidation required in modern chemical research.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
An In-Depth Technical Guide to N-(2-(piperidin-1-yl)ethyl)propan-1-amine
Abstract: This technical guide provides a comprehensive scientific overview of the secondary amine, N-(2-(piperidin-1-yl)ethyl)propan-1-amine. The document elucidates the molecule's structural components, physicochemical properties, and detailed protocols for its synthesis and characterization. Leveraging the established significance of the piperidine scaffold in medicinal chemistry, this guide explores the compound's potential applications in drug discovery and development. Methodologies are presented with a focus on the underlying chemical principles, ensuring both technical accuracy and practical applicability for researchers in organic synthesis, medicinal chemistry, and pharmacology.
Structural Analysis and Physicochemical Properties
N-(2-(piperidin-1-yl)ethyl)propan-1-amine is a secondary amine featuring a propyl group and a 2-(piperidin-1-yl)ethyl group attached to a central nitrogen atom. The structure combines three key pharmacophoric elements: a flexible n-propyl chain, a central secondary amine capable of hydrogen bonding, and the well-established piperidine heterocycle. The piperidine ring is a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and its ability to modulate physicochemical properties like lipophilicity and solubility, which can enhance a compound's pharmacokinetic profile.[1]
Calculated Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂N₂ | Calculated |
| Molecular Weight | 170.30 g/mol | Calculated |
| XLogP3 | 1.5 - 2.0 | Estimated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 5 | Calculated |
Synthesis and Purification
The most efficient and controlled synthesis of N-(2-(piperidin-1-yl)ethyl)propan-1-amine is achieved through reductive amination. This "one-pot" method is superior to other strategies, such as direct alkylation with a propyl halide, as it minimizes the risk of over-alkylation and the formation of quaternary ammonium salts.[2][3] Reductive amination involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced in situ by a selective hydride reagent.[4]
Recommended Synthetic Protocol: Reductive Amination
This protocol details the synthesis from propanal and the commercially available precursor 2-(piperidin-1-yl)ethan-1-amine. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical; it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[2]
Experimental Workflow:
Caption: Reductive amination workflow for synthesis.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(piperidin-1-yl)ethan-1-amine (1.0 equivalent).
-
Solvent Addition: Dissolve the amine in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add propanal (1.1 equivalents) followed by glacial acetic acid (1.1 equivalents). The acid catalyzes the formation of the iminium ion intermediate. Allow the mixture to stir at room temperature for 20-30 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the stirring solution. The portion-wise addition helps to control any effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure product.
Spectroscopic Characterization
Confirmation of the molecular structure is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.[5]
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the propyl, ethyl, and piperidine moieties. Protons on carbons adjacent to the nitrogen atoms will be deshielded and appear further downfield (~2.3-3.0 ppm).[6] The N-H proton will appear as a broad singlet, the chemical shift of which is concentration-dependent.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.65 | t | 2H | N-CH₂ -CH₂-CH₃ |
| ~2.55 | t | 2H | N-CH₂ -CH₂-piperidine |
| ~2.45 | t | 2H | N-CH₂-CH₂ -piperidine |
| ~2.40 | m | 4H | Piperidine H2, H6 |
| ~1.58 | m | 4H | Piperidine H3, H5 |
| ~1.50 | sextet | 2H | N-CH₂-CH₂ -CH₃ |
| ~1.45 | m | 2H | Piperidine H4 |
| ~1.0-2.0 (broad) | s | 1H | N-H |
| ~0.90 | t | 3H | N-CH₂-CH₂-CH₃ |
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the presence of 10 unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~58.0 | N-CH₂-C H₂-piperidine |
| ~54.5 | Piperidine C2, C6 |
| ~51.5 | N-C H₂-CH₂-CH₃ |
| ~48.0 | N-C H₂-CH₂-piperidine |
| ~26.0 | Piperidine C4 |
| ~24.5 | Piperidine C3, C5 |
| ~23.0 | N-CH₂-C H₂-CH₃ |
| ~11.5 | N-CH₂-CH₂-C H₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. For amines, the most characteristic fragmentation is alpha-cleavage.[6]
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 170. Consistent with the Nitrogen Rule, the even molecular weight corresponds to the presence of an even number (two) of nitrogen atoms.
-
Key Fragmentation: The most prominent fragment is expected at m/z = 98 , resulting from the alpha-cleavage and loss of a propyl radical (•CH₂CH₂CH₃), yielding a stable, resonance-stabilized piperidinylmethyl cation.
Caption: Dominant fragmentation pathway in MS.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
-
N-H Stretch: A single, moderate intensity peak is expected in the range of 3300-3500 cm⁻¹ , characteristic of a secondary amine.[6]
-
C-H Stretch: Strong, sharp peaks will appear just below 3000 cm⁻¹ (~2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the alkyl chains and piperidine ring.
-
C-N Stretch: Absorptions in the fingerprint region, typically between 1000-1250 cm⁻¹ , will correspond to C-N stretching vibrations.[6]
Potential Applications in Drug Development
The structural motifs within N-(2-(piperidin-1-yl)ethyl)propan-1-amine are prevalent in a wide range of biologically active molecules. This makes the compound an interesting candidate for screening in various therapeutic areas.
-
Central Nervous System (CNS) Disorders: The 2-(1-piperidino)ethylamine fragment is found in compounds developed for the treatment of CNS disorders.[7] The piperidine ring can improve blood-brain barrier penetration.
-
Anticancer Activity: Piperidine derivatives are widely studied as anticancer agents, capable of inducing apoptosis and inhibiting cell proliferation.[8][9] The diamine linker can interact with biological targets like DNA or specific enzymes.
-
Antifungal Agents: Thiazolidinone derivatives synthesized from 2-(piperidin-1-yl)ethylamine have demonstrated significant antifungal activity, in some cases exceeding that of standard drugs like fluconazole.[10]
Caption: Structural motifs and associated bio-activities.
Safety and Handling
As with most aliphatic amines, N-(2-(piperidin-1-yl)ethyl)propan-1-amine should be handled with appropriate care. While a specific safety data sheet is not available, related compounds are classified as corrosive and may cause skin and eye irritation.[11]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
N-(2-(piperidin-1-yl)ethyl)propan-1-amine is a structurally interesting secondary amine that can be synthesized efficiently via reductive amination. This guide provides a robust framework for its preparation, purification, and comprehensive characterization using standard spectroscopic techniques. The presence of the pharmacologically significant piperidine ring, combined with a flexible diamine core, makes this compound a valuable candidate for inclusion in screening libraries for the discovery of new therapeutic agents, particularly in the fields of oncology, mycology, and neuropharmacology.
References
-
Yao, R. S., et al. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Hefei University of Technology. Available at: [Link][7][12]
-
Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Manuscript Accepted for Publication. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link][2]
-
Google Patents. (2009). A kind of preparation method of N-substituted ethylenediamine derivative. CN101613246B. Available at: [13]
-
Chem Help ASAP. (2020). Reductive Amination & Secondary Amine Synthesis. YouTube. Available at: [Link][3]
-
Lee, O. Y., et al. (2008). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (2024). Reductive Amination. Available at: [Link][4]
-
PubChem. N-(2-Aminoethyl)piperidine. National Center for Biotechnology Information. Available at: [Link][14]
-
de Souza, M. V. N., et al. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. European Journal of Medicinal Chemistry. Available at: [Link][10]
-
Chemos GmbH & Co. KG. (Date not available). Safety Data Sheet: 2,3-epoxypropyl neodecanoate. Available at: [Link][11]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link][1]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link][6]
-
Gwarda, A., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Available at: [Link][9]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemos.de [chemos.de]
- 12. researchgate.net [researchgate.net]
- 13. CN101613246B - A kind of preparation method of N-substituted ethylenediamine derivative - Google Patents [patents.google.com]
- 14. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Piperidine Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Predicted Biological Activity of N-propyl-2-(piperidin-1-yl)ethanamine
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] This six-membered nitrogen-containing heterocycle is considered a "privileged scaffold" due to its favorable physicochemical properties, including high aqueous solubility, metabolic stability, and the ability to adopt various conformations, which allows for precise three-dimensional orientation of substituents to interact with biological targets.[2] The versatility of the piperidine core has led to its incorporation into drugs with a wide range of therapeutic applications, including analgesics, antipsychotics, anticancer agents, and antivirals.[1]
The subject of this guide, N-propyl-2-(piperidin-1-yl)ethanamine, features a central piperidine ring with an N-propyl ethylamine substituent. This specific substitution pattern suggests the potential for interaction with various biological targets, which will be explored in the subsequent sections.
Predicted Biological Activities and Mechanistic Insights
Based on the biological profiles of structurally similar piperidine derivatives, N-propyl-2-(piperidin-1-yl)ethanamine is predicted to exhibit activity in several key areas of pharmacology. The following sections will delve into these potential activities, supported by evidence from related compounds.
Sigma Receptor Modulation
A significant number of piperidine-containing ligands demonstrate high affinity for sigma (σ) receptors, which are unique intracellular proteins involved in a variety of cellular functions. The σ1 and σ2 receptor subtypes are particularly implicated in cancer cell proliferation and neurological disorders.
Mechanistic Hypothesis: The N-propyl-2-(piperidin-1-yl)ethanamine structure, with its basic nitrogen atom within the piperidine ring and the additional tertiary amine in the side chain, presents key pharmacophoric features for sigma receptor binding. The nitrogen atoms can engage in crucial ionic or hydrogen bonding interactions within the receptor's binding pocket. The overall lipophilicity, influenced by the propyl group, would also play a role in receptor affinity and selectivity.[3]
Supporting Evidence: Studies on 4-(2-aminoethyl)piperidine derivatives have revealed potent σ1 receptor ligands with antiproliferative properties.[3] For instance, certain 1-methylpiperidines within this class exhibit high σ1 receptor affinity and selectivity over the σ2 subtype.[3] Molecular modeling of these interactions has highlighted the importance of the piperidine nitrogen and its substituents in binding to a lipophilic pocket within the σ1 receptor.[3] It is plausible that N-propyl-2-(piperidin-1-yl)ethanamine could similarly engage with sigma receptors, potentially acting as an antagonist or agonist, leading to downstream effects on cell signaling and survival.
Anticancer Potential
The established link between sigma receptor modulation and cancer cell proliferation suggests that N-propyl-2-(piperidin-1-yl)ethanamine may possess anticancer activity.[4]
Mechanistic Hypothesis: If N-propyl-2-(piperidin-1-yl)ethanamine acts as a σ1 receptor antagonist, it could inhibit the growth of cancer cells that overexpress this receptor. Sigma-1 receptor antagonists have been shown to induce apoptosis and inhibit tumor growth in various cancer models.[5] The cytotoxic effects could be mediated through the disruption of key signaling pathways involved in cell survival and proliferation.[4]
Supporting Evidence: Piperidine derivatives have demonstrated significant cytotoxic effects in various cancer cell lines.[2][5] For example, certain piperidine-containing compounds have shown inhibitory effects on the growth of human non-small cell lung cancer and prostate cancer cells. The antiproliferative activity is often correlated with their affinity for sigma receptors.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of N-propyl-2-(piperidin-1-yl)ethanamine, a series of in vitro and in vivo experiments would be necessary. The following protocols are standard methodologies used in the field.
In Vitro Assays
1. Radioligand Binding Assay for Sigma Receptor Affinity
This assay determines the affinity of the test compound for σ1 and σ2 receptors.
-
Principle: The assay measures the ability of N-propyl-2-(piperidin-1-yl)ethanamine to compete with a radiolabeled ligand (e.g., [³H]-(+)-pentazocine for σ1 receptors) for binding to receptor preparations (e.g., guinea pig brain membranes).
-
Methodology:
-
Prepare membrane homogenates from guinea pig brains.
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of N-propyl-2-(piperidin-1-yl)ethanamine.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the inhibitory constant (Ki) from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
2. Cell Viability and Cytotoxicity Assays
These assays assess the effect of the compound on the viability and proliferation of cancer cells.
-
MTT Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[2]
-
Methodology:
-
Seed cancer cells (e.g., A549 lung carcinoma, DU145 prostate cancer) in 96-well plates.[2]
-
After cell attachment, treat the cells with various concentrations of N-propyl-2-(piperidin-1-yl)ethanamine for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow for formazan crystal formation.[2]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[2]
-
-
-
Sulforhodamine B (SRB) Assay:
-
Principle: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a measure of total protein mass, which is proportional to the cell number.[5]
-
Methodology:
-
Seed cells and treat with the compound as in the MTT assay.
-
Fix the cells with trichloroacetic acid.
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.[5]
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculate cell growth inhibition.[5]
-
-
In Vivo Studies
Should in vitro assays indicate significant activity, further evaluation in animal models would be warranted.
1. Pharmacokinetic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of N-propyl-2-(piperidin-1-yl)ethanamine.
-
Methodology:
-
Administer the compound to a suitable animal model (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).[6]
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the compound and its potential metabolites using techniques like LC-MS/MS.
-
Determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.[6]
-
2. Tumor Xenograft Models
-
Objective: To evaluate the in vivo antitumor efficacy of the compound.
-
Methodology:
-
Implant human cancer cells (e.g., those found to be sensitive in vitro) subcutaneously into immunocompromised mice.
-
Once tumors are established, treat the mice with N-propyl-2-(piperidin-1-yl)ethanamine or a vehicle control.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation and Visualization
Quantitative data from the proposed experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Predicted In Vitro Biological Activity Profile of N-propyl-2-(piperidin-1-yl)ethanamine
| Assay | Target/Cell Line | Predicted Activity Metric | Predicted Value | Reference Compound |
| Sigma-1 Receptor Binding | Guinea Pig Brain | Ki (nM) | Low nM | (+)-Pentazocine |
| Sigma-2 Receptor Binding | Guinea Pig Brain | Ki (nM) | Moderate to high nM | DTG |
| Cytotoxicity | A549 (Lung Cancer) | IC50 (µM) | Low to mid µM | Doxorubicin |
| Cytotoxicity | DU145 (Prostate Cancer) | IC50 (µM) | Low to mid µM | Doxorubicin |
Diagrams of Experimental Workflows and Signaling Pathways
Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams are generated using Graphviz (DOT language).
Caption: A general workflow for the biological screening of N-propyl-2-(piperidin-1-yl)ethanamine.
Sources
Technical Guide: In Vitro Screening Architectures for Novel Piperidine Scaffolds
Executive Summary: The Piperidine Paradox
The piperidine scaffold is a cornerstone of modern medicinal chemistry, termed a "privileged structure" due to its presence in over twenty classes of pharmaceuticals, including antihistamines, opioids, and antipsychotics [1]. Its saturated heterocyclic ring offers a unique combination of conformational flexibility and a basic nitrogen center (pKa ~11), allowing for diverse non-covalent interactions—specifically ionic bonding with aspartate/glutamate residues in GPCR binding pockets [2].
However, this same structural versatility introduces a critical liability: hERG channel inhibition . The pharmacophore required for high-affinity GPCR binding often overlaps with the structural requirements for blocking the hERG potassium channel, leading to QT interval prolongation and cardiotoxicity [3].
This guide outlines a self-validating screening architecture designed to maximize on-target potency while aggressively filtering for solubility and hERG liability early in the discovery cascade.
Module 1: Compound Management & Solubility Optimization
Novel piperidine derivatives frequently fail in HTS not due to lack of potency, but due to precipitation. The basic nitrogen creates a pH-dependent solubility profile that must be managed before any biological assay begins.
The "Invisible" Precipitation Error
Piperidines are lipophilic bases. In standard DMSO stock solutions stored at -20°C, they remain soluble. However, upon dilution into neutral assay buffer (pH 7.4), the unprotonated free base may precipitate if the concentration exceeds its thermodynamic solubility, leading to false negatives (loss of compound) or false positives (aggregates sequestering targets).
Protocol: Kinetic Solubility Verification (Nephelometry)
-
Objective: Determine the maximum "safe" screening concentration.
-
Method: Laser Nephelometry.
-
Workflow:
-
Prepare 10 mM stock in 100% DMSO.
-
Perform serial dilutions in the exact assay buffer (e.g., HBSS + 20 mM HEPES, pH 7.4).
-
Incubate for 90 minutes at room temperature (simulating assay duration).
-
Measure forward light scatter.
-
Acceptance Criteria: Solubility limit is defined as the concentration where scatter increases >3x above background noise.
-
Critical Optimization: For piperidines with logP > 3.5, incorporate 0.01% Pluronic F-127 or Tween-80 in the assay buffer to maintain monodispersity without disrupting membrane proteins [4].
Module 2: Primary Screening (Target Engagement)
For GPCR targets (e.g., Sigma-1, 5-HT receptors) common to piperidine scaffolds, we utilize Fluorescence Polarization (FP) . Unlike radioligand binding, FP is a homogeneous (no-wash) method ideal for HTS, relying on the change in molecular tumbling rate upon binding.
Assay Principle: Fluorescence Polarization
Small fluorescent tracers tumble rapidly, depolarizing emitted light.[1] When bound to a large receptor (GPCR), tumbling slows, and polarization (mP) increases. Novel piperidine compounds compete with the tracer; a decrease in mP indicates binding (displacement).
Protocol: Competitive FP Binding Assay
-
Reagents:
-
Membrane prep expressing Target Receptor (e.g., CHO-K1 membranes).
-
Fluorescent Tracer (e.g., BODIPY-labeled ligand, Kd previously determined).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
-
Step-by-Step:
-
Dispense: Add 10 µL of test piperidine compound (diluted in assay buffer + 1% DMSO) to 384-well black plates.
-
Receptor Addition: Add 10 µL of membrane suspension (optimized protein conc., typically 5-20 µ g/well ).
-
Tracer Addition: Add 10 µL of Fluorescent Tracer (final conc. = Kd).
-
Equilibrium: Incubate 60–120 min at RT in dark (gentle shaking).
-
Read: Measure Fluorescence Polarization (Ex 485 nm / Em 530 nm) on a multimode reader (e.g., PHERAstar or EnVision).
-
-
Controls:
-
Max Signal (Bound): Membrane + Tracer + Vehicle (DMSO).
-
Min Signal (Free): Membrane + Tracer + Excess Unlabeled Ligand (10 µM).
-
Data Visualization: General Screening Workflow
Figure 1: Cascading workflow for piperidine screening. Note the early solubility checkpoint to prevent false negatives.
Module 3: Safety & Selectivity (The hERG Liability)
The structural overlap between piperidine pharmacophores and hERG blockers necessitates early exclusion of cardiotoxic compounds. We replace the low-throughput patch clamp with the Thallium (Tl+) Flux Assay for HTS [5].
Assay Principle: Thallium Flux
hERG channels are permeable to Thallium (Tl+).[2] Cells are loaded with a Tl+-sensitive fluorescent dye.[3] When hERG channels open (stimulated by K+ or voltage), Tl+ enters the cell, binding the dye and causing a fluorescence spike.[2] hERG inhibitors (blockers) reduce this fluorescence influx.
Protocol: FluxOR™ hERG Screening
-
Cell Line: HEK293 stably expressing hKv11.1 (hERG).
-
Reagents: FluxOR™ II Green Potassium Ion Channel Assay Kit.
-
Step-by-Step:
-
Seeding: Plate 20,000 cells/well in 384-well poly-D-lysine coated plates. Incubate 24h.
-
Dye Loading: Remove media. Add 20 µL FluxOR dye solution. Incubate 60 min at RT.
-
Compound Addition: Add 10 µL test compound (in HBSS-free buffer). Incubate 15 min.
-
Stimulation: Inject 10 µL Stimulus Buffer (containing Tl+ and K+ to depolarize membrane).
-
Kinetic Read: Immediately measure Fluorescence (Ex 490 / Em 525) every 1 second for 90 seconds.
-
-
Analysis: Calculate the Slope (rate of influx) or Area Under Curve (AUC).
-
% Inhibition = 100 * (1 - (Sample_Slope / Control_Slope))
-
Mechanism Visualization: Thallium Flux
Figure 2: Principle of the Thallium Flux Assay. Piperidine compounds blocking the hERG channel prevent Tl+ entry, reducing the fluorescent signal.
Module 4: Data Analytics & Validation
Quantitative rigor is non-negotiable. All assays must be validated using the Z-Factor (Z') , a statistical parameter that accounts for both the dynamic range and the variability of the assay [6].[4]
Z-Factor Calculation
- : Standard deviation of positive/negative controls.[5]
- : Mean signal of positive/negative controls.[5][6]
Interpretation:
-
0 < Z' < 0.5: Marginal assay (Acceptable for secondary screening, not HTS).
-
Z' < 0: Unusable assay (Screening will yield random noise).
Summary of Key Assay Metrics
| Assay Type | Readout | Positive Control | Negative Control | Success Criteria |
| Solubility | Light Scatter (RFU) | Precipitated Latex Beads | 100% DMSO | Scatter < 3x Background |
| FP Binding | Polarization (mP) | Excess Cold Ligand (10 µM) | Vehicle (DMSO) | Z' > 0.6 |
| hERG Flux | Fluorescence (RFU) | E-4031 (Known Blocker) | Vehicle (DMSO) | IC50 Correlation w/ Patch Clamp |
| Cytotoxicity | Absorbance (MTT) | 10% SDS or Triton X-100 | Vehicle (DMSO) | Cell Viability > 90% at 10 µM |
References
-
Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Weng, Q., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Titus, S., et al. (2022). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI. Retrieved from [Link]
-
Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[8] Journal of Biomolecular Screening.[9] Retrieved from [Link]
Sources
- 1. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 2. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. assay.dev [assay.dev]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
LC-MS/MS analysis of 2-(Piperidin-1-yl)ethylamine.
Executive Summary
This application note details a robust protocol for the quantification of 2-(Piperidin-1-yl)ethylamine (2-PEA), a critical diamine intermediate used in the synthesis of pharmaceuticals (e.g., antihistamines, neuroleptics). Due to its low molecular weight (128.22 g/mol ), high polarity (LogP ~0.4), and high basicity (pKa ~9.9), 2-PEA presents significant retention challenges for conventional C18 Reversed-Phase Liquid Chromatography (RPLC).
This guide proposes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach coupled with Positive Electrospray Ionization (ESI+) tandem mass spectrometry. This method ensures adequate retention away from the void volume, superior peak shape, and high sensitivity (LOQ < 1.0 ng/mL).
Analyte Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | Piperidine ring attached to an ethylamine chain.[1][2][3][4] | Contains two basic nitrogen centers (secondary and tertiary). |
| Molecular Weight | 128.22 g/mol | Low mass requires clean background to avoid interference. |
| Basicity (pKa) | ~9.9 (Piperidine N), ~6.4 (Amine N) | Highly protonated at neutral/acidic pH; prone to severe tailing on free silanols. |
| Polarity (LogP) | ~0.4 | Critical Challenge: Elutes in the void volume (t0) on standard C18 columns, leading to ion suppression. |
Method Development Strategy (The "Why")
Chromatography: The Case for HILIC
Attempting to analyze 2-PEA on a C18 column usually requires ion-pairing reagents (which contaminate MS sources) or high-pH mobile phases (which degrade silica columns).
The Solution: We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) .[5][6][7][8][9]
-
Mechanism: A water-rich layer adsorbs to the polar stationary phase.[6][8] The analyte partitions between the acetonitrile-rich mobile phase and this water layer.[6]
-
Benefit: 2-PEA is retained longer as the water content increases, allowing it to elute well after the suppression zone associated with the solvent front.
Mass Spectrometry: Fragmentation Logic
In ESI+ mode, 2-PEA forms a stable [M+H]+ ion at m/z 129.1 .
-
Primary Transition (Quantifier): Cleavage of the ethyl-nitrogen bond typically yields the stable piperidinium ring fragment (m/z 84.1 ).
-
Secondary Transition (Qualifier): Loss of ammonia (NH3) from the primary amine terminus yields m/z 112.1 .
Experimental Protocol
Reagents & Standards
-
Reference Standard: 2-(Piperidin-1-yl)ethylamine (CAS: 27578-60-5), >98% purity.[10][11]
-
Internal Standard (IS): 2-(Piperidin-1-yl)ethylamine-d10 (if available) or a structural analog like 1-Methylpiperazine.
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
Sample Preparation (Protein Precipitation for Biofluids)
This protocol is designed for plasma/serum. For API purity analysis, skip to step 4.
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution (100 ng/mL).
-
Precipitate: Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid).
-
Note: The high organic content matches the initial HILIC mobile phase, preventing peak distortion.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Inject the supernatant directly. Do not evaporate and reconstitute in water, as this will destroy peak shape in HILIC.
LC-MS/MS Conditions
Liquid Chromatography (HILIC)
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent (e.g., Agilent ZORBAX HILIC Plus).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Column Temp: 40°C.
-
Injection Volume: 2-5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B (Organic) | Event |
|---|---|---|
| 0.00 | 95% | Initial Hold (Loading) |
| 1.00 | 95% | End Loading |
| 4.00 | 60% | Elution Gradient |
| 4.10 | 40% | Column Wash (Remove hydrophobic lipids) |
| 5.50 | 40% | End Wash |
| 5.60 | 95% | Re-equilibration |
| 8.00 | 95% | Ready for next injection |
Mass Spectrometry (ESI+)
-
Source: Electrospray Ionization (Positive).[15]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 400°C.
-
Desolvation Gas: 800 L/hr (N2).
-
Collision Gas: Argon.[12]
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
|---|---|---|---|---|---|
| 2-PEA | 129.1 | 84.1 | 30 | 22 | Quantifier |
| 2-PEA | 129.1 | 112.1 | 30 | 15 | Qualifier |
| IS | Varies | Varies | - | - | - |
Visualized Workflows
Analytical Workflow Diagram
The following diagram outlines the critical path from sample to data, highlighting the specific HILIC requirements.
Caption: Step-by-step workflow for 2-PEA analysis. Note the "Direct Inject" step avoids evaporation to maintain organic solvent strength.
HILIC Separation Mechanism
Understanding why the separation works is crucial for troubleshooting.
Caption: HILIC retention mechanism. 2-PEA partitions into the water layer adsorbed on the stationary phase.
Troubleshooting & Validation Criteria
Common Pitfalls
-
Solvent Mismatch: Injecting a 100% aqueous sample into a HILIC column will cause peak splitting. Always ensure the sample diluent is at least 80% Acetonitrile.
-
Retention Time Shift: HILIC columns require longer equilibration times than C18. Allow at least 20 column volumes of equilibration if the retention time drifts.
-
Carryover: Basic amines stick to metallic surfaces. Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid.
System Suitability Test (SST)
Before running a batch, ensure:
-
Retention Factor (k'): > 1.5 (Peak must be well away from t0).
-
Tailing Factor: < 1.5 (Adjust buffer concentration if tailing occurs).
-
Signal-to-Noise: > 10 for the LOQ standard.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 33944, N-(2-Aminoethyl)piperidine. Retrieved from [Link]
-
Agilent Technologies. (2010).[8] Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection. Retrieved from [Link]
Sources
- 1. N-(2-Aminoethyl)piperidine丨27578-60-5 [material.dideu.com]
- 2. 2-(1-Piperazinyl)ethylamine for synthesis 140-31-8 [sigmaaldrich.com]
- 3. 2-(2-ETHYL-PIPERIDIN-1-YL)-ETHYLAMINE | 22014-04-6 [chemicalbook.com]
- 4. N-(2-Aminoethyl)piperidine | 27578-60-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eclass.uoa.gr [eclass.uoa.gr]
- 9. agilent.com [agilent.com]
- 10. 1-(2-アミノエチル)ピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of N-Alkylpiperidines
Introduction: The Structural and Dynamic Complexity of N-Alkylpiperidines
The N-alkylpiperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and synthetic intermediates. Its prevalence stems from the unique physicochemical properties imparted by the piperidine ring, including its basicity and its ability to adopt specific three-dimensional conformations. Understanding the precise structure, conformation, and dynamic behavior of these molecules is paramount in drug development and chemical research, as these features directly influence biological activity, reactivity, and physical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of N-alkylpiperidines in solution.[1][2][3] Both ¹H and ¹³C NMR provide a wealth of information, not only confirming the basic connectivity of atoms but also offering profound insights into the subtle stereochemical and conformational nuances of the piperidine ring and its N-alkyl substituent.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of ¹H and ¹³C NMR spectroscopy for the characterization of N-alkylpiperidines. It combines foundational principles with practical, field-proven protocols to enable the confident acquisition and interpretation of high-quality NMR data for this important class of compounds.
I. Conformational Dynamics: A Deeper Look into N-Alkylpiperidine Behavior
The piperidine ring is not a static, planar structure. It predominantly exists in a chair conformation to minimize steric and torsional strain.[4] The introduction of an N-alkyl substituent adds further layers of complexity, initiating a dynamic equilibrium involving several conformational processes:
-
Ring Inversion: The piperidine ring can undergo a "chair-flip," interconverting axial and equatorial substituents. The energy barrier for this process in piperidine itself is approximately 10.4 kcal/mol.[5]
-
Nitrogen Inversion: The nitrogen atom in the piperidine ring is pyramidal and can invert its configuration. This process also interconverts the axial and equatorial positions of the N-substituent. The barrier to nitrogen inversion in piperidine is relatively low, around 6.1 kcal/mol.[5]
-
Rotation around the C-N bond: Rotation can also occur around the exocyclic carbon-nitrogen bond of the N-alkyl group.[6]
The interplay of these dynamic processes significantly influences the observed NMR spectrum. At room temperature, these inversions are often rapid on the NMR timescale, leading to averaged signals. However, by using variable temperature NMR studies, it is possible to "freeze out" these conformations and observe distinct signals for axial and equatorial protons and carbons.
The size of the N-alkyl substituent plays a crucial role in the conformational preference.[4] While the N-H proton in piperidine shows a slight preference for the equatorial position, bulkier N-alkyl groups, such as ethyl and isopropyl, strongly favor the equatorial orientation to minimize steric interactions.[4]
Figure 1: Conformational equilibrium of N-alkylpiperidines.
II. Interpreting the ¹H NMR Spectrum of N-Alkylpiperidines
The ¹H NMR spectrum provides a detailed fingerprint of the proton environments within an N-alkylpiperidine molecule. The chemical shift, multiplicity (splitting pattern), and coupling constants of each signal offer valuable structural information.
A. Characteristic Chemical Shifts:
The electron-withdrawing effect of the nitrogen atom deshields the adjacent protons, causing them to resonate at a lower field (higher ppm) compared to simple alkanes.[7][8]
| Proton(s) | Typical Chemical Shift (δ, ppm) | Notes |
| α-Equatorial (H-2e, H-6e) | 2.7 - 3.2 | Typically downfield of the axial protons due to their orientation relative to the nitrogen lone pair. |
| α-Axial (H-2a, H-6a) | 2.2 - 2.6 | Generally upfield of the equatorial protons. |
| β-Protons (H-3, H-5) | 1.5 - 1.8 | |
| γ-Proton (H-4) | 1.3 - 1.6 | |
| N-Alkyl Protons (e.g., N-CH₃) | 2.1 - 2.5 | An N-methyl group often appears as a sharp singlet.[7] |
| N-Alkyl Protons (e.g., N-CH₂CH₃) | ~2.4 (q), ~1.1 (t) |
Note: These are general ranges and can be influenced by the solvent, concentration, and the nature of other substituents on the piperidine ring.[9]
B. Spin-Spin Coupling:
The coupling between adjacent protons provides information about their dihedral angles, which in turn helps to determine their relative stereochemistry (axial vs. equatorial). For a chair conformation, the following coupling constants are typically observed:
-
J(ax,ax): 10 - 13 Hz (large)
-
J(ax,eq): 2 - 5 Hz (small)
-
J(eq,eq): 2 - 5 Hz (small)
The large axial-axial coupling is a key diagnostic feature for assigning protons in a chair conformation.
III. Unveiling the Carbon Skeleton: ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides direct information about the carbon framework of N-alkylpiperidines.[10] Since the natural abundance of ¹³C is low (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.
A. Characteristic Chemical Shifts:
Similar to ¹H NMR, the electronegativity of the nitrogen atom influences the ¹³C chemical shifts.[11] Carbons closer to the nitrogen are more deshielded and appear at a lower field.
| Carbon(s) | Typical Chemical Shift (δ, ppm) |
| α-Carbons (C-2, C-6) | 55 - 65 |
| β-Carbons (C-3, C-5) | 25 - 35 |
| γ-Carbon (C-4) | 23 - 28 |
| N-Alkyl Carbon (e.g., N-CH₃) | 45 - 55 |
| N-Alkyl Carbon (e.g., N-CH₂CH₃) | ~52 (CH₂), ~12 (CH₃) |
Note: These values are approximate and can vary depending on the specific N-alkyl group and other substituents.
B. Effects of N-Alkylation:
The size and nature of the N-alkyl group can influence the chemical shifts of the piperidine ring carbons. Increasing the steric bulk of the N-alkyl group can cause slight upfield or downfield shifts in the ring carbons due to changes in the conformational equilibrium and steric compression effects.
IV. The Influence of Protonation and Quaternization
The nitrogen atom in N-alkylpiperidines is basic and can be protonated by acids or quaternized by alkylating agents. These modifications significantly alter the electronic environment and, consequently, the NMR spectra.
-
Protonation: Upon protonation, the nitrogen becomes positively charged, leading to a significant downfield shift of the α-protons and α-carbons due to the increased inductive effect.
-
Quaternization: The formation of a quaternary ammonium salt also results in a substantial downfield shift of the α-protons and α-carbons.[12][13][14] The stereochemistry of quaternization (i.e., whether the new alkyl group adds axially or equatorially) can often be determined by detailed analysis of the ¹H NMR coupling constants and through-space NOE correlations.[12][13]
V. Practical Protocols for NMR Sample Preparation and Data Acquisition
Obtaining high-quality NMR spectra is critically dependent on proper sample preparation.[1][15]
A. Sample Preparation Protocol:
-
Determine the appropriate amount of sample:
-
Choose a suitable deuterated solvent:
-
Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Other solvents such as deuterium oxide (D₂O), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) may be used depending on the solubility of the N-alkylpiperidine.
-
-
Dissolve the sample:
-
Filter the sample:
-
To ensure a homogeneous magnetic field, it is crucial to remove any solid particles.[1] Filter the sample into the NMR tube through a Pasteur pipette with a small plug of glass wool.
-
-
Add an internal standard (optional but recommended):
-
Label the NMR tube clearly.
Figure 2: General workflow for NMR analysis of N-alkylpiperidines.
B. Data Acquisition:
Standard pulse programs for ¹H and ¹³C NMR acquisition are typically sufficient. For more detailed structural analysis, consider acquiring two-dimensional (2D) NMR spectra, such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is invaluable for conformational and stereochemical assignments.
VI. Example Spectra: N-Methylpiperidine and N-Ethylpiperidine
To illustrate the principles discussed, let's consider the expected NMR data for two simple N-alkylpiperidines.
N-Methylpiperidine: [16][17][18][19]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2, H-6 | ~2.33 | ~56.8 |
| H-3, H-5 | ~1.59 | ~26.5 |
| H-4 | ~1.41 | ~24.6 |
| N-CH₃ | ~2.23 | ~46.9 |
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2, H-6 | ~2.35 | ~54.2 |
| H-3, H-5 | ~1.5 - 1.7 | ~26.2 |
| H-4 | ~1.4 - 1.6 | ~24.5 |
| N-CH₂CH₃ | ~2.37 (q) | ~52.5 |
| N-CH₂CH₃ | ~1.08 (t) | ~12.1 |
Note: The provided chemical shifts are approximate and based on available data. Actual values may vary depending on experimental conditions.
VII. Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the comprehensive characterization of N-alkylpiperidines. A thorough understanding of the principles of chemical shifts, coupling constants, and the dynamic conformational behavior of the piperidine ring allows for detailed structural elucidation. By following the robust protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality NMR data, leading to confident structural assignments and a deeper understanding of this important class of molecules. This knowledge is fundamental for advancing research and development in medicinal chemistry and related scientific disciplines.
References
-
Forsyth, D. A., & Prapansiri, V. (1989). Conformational analysis via NMR isotope shifts. Side-chain equilibria in N-alkylpiperidines. The Journal of Organic Chemistry, 54(12), 2894–2897. [Link]
-
Anderson, J. E., & Ikeno, M. (1987). Barriers to conformational interconversion in N-alkoxy- and N-alkyl-2,2,6,6-tetramethylpiperidines. Journal of the Chemical Society, Perkin Transactions 2, (7), 901. [Link]
-
Anet, F. A. L., & Yavari, I. (1977). Nitrogen inversion in piperidine. Journal of the American Chemical Society, 99(8), 2794–2796. [Link]
-
University of Sheffield. (n.d.). NMR Sample Preparation. Retrieved February 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethylpiperidine. PubChem. Retrieved February 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylpiperidine. PubChem. Retrieved February 27, 2026, from [Link]
-
Brown, D. R., McKenna, J., & McKenna, J. M. (1967). The determination of configuration of certain quaternary salts derived from N-benzyl piperidines by nuclear magnetic resonance spectroscopy. Journal of the Chemical Society B: Physical Organic, 1195. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 27, 2026, from [Link]
-
Casy, A. F., & Hassan, M. M. A. (1968). Diastereoselective N-quaternization of piperidines. Tetrahedron, 24(17), 5633-5645. [Link]
-
LibreTexts Chemistry. (2022, May 4). Spectroscopy of Amines. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 27, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved February 27, 2026, from [Link]
-
Iorio, M. A., & Chiavarelli, S. (1969). Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines. Tetrahedron, 25(21), 5235-5243. [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy. [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]
-
Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved February 27, 2026, from [Link]
-
LibreTexts Chemistry. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Asymmetric. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The measurement of the one-fold rotational barrier of eclipsed bonds. A dynamic NMR determination of N–O or N–CH2 bond rotation in N-alkoxy- or N-alkyl-2,2,6,6-tetramethylpiperidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The determination of configuration of certain quaternary salts derived from N-benzyl piperidines by nuclear magnetic resonance spectroscopy - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]
- 18. Piperidine, 1-methyl- [webbook.nist.gov]
- 19. 1-Methylpiperidine - Wikipedia [en.wikipedia.org]
- 20. N-Ethylpiperidine | C7H15N | CID 13007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 1-Ethylpiperidine(766-09-6) 1H NMR [m.chemicalbook.com]
High-Fidelity Radioligand Binding Assay for Sigma-1 Receptor Characterization
Executive Summary
The Sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1],[2]. It plays a critical role in modulating calcium signaling, cellular bioenergetics, and neuroprotection, making it a high-value target for drug development in neurodegenerative diseases (e.g., Alzheimer's disease, ALS) and oncology[1],[2].
As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of instructions. This guide establishes a self-validating experimental system for S1R radioligand binding. By understanding the kinetic causality and thermodynamic principles behind tissue selection, radioligand choice, and incubation parameters, researchers can generate highly reproducible, publication-quality data for novel S1R ligands.
Mechanistic Grounding & Assay Causality
The Sigma-1 Receptor (S1R) Target
Unlike G-protein-coupled receptors (GPCRs), S1R has no mammalian homologues and functions as a structural chaperone[1]. Upon binding an agonist, S1R modulates the inositol 1,4,5-trisphosphate receptor (IP3R), optimizing calcium transfer from the ER to mitochondria and promoting cell survival[1].
S1R ligand interaction and downstream modulation of calcium signaling at the MAM.
Ligand Selection & Kinetic Causality
-
Tissue Selection: S1R protein levels are exceptionally high in guinea pig liver (GPL) compared to other biological sources[2]. Utilizing GPL membranes provides a robust signal-to-noise ratio, ensuring accurate determination of binding parameters[2].
-
Radioligand Choice: We utilize -pentazocine , a highly selective S1R agonist[2]. It differentiates S1R from the Sigma-2 receptor (S2R), possessing a saturable, high-affinity binding profile to a single class of sites (Kd ~1.36 - 1.8 nM)[1],[3].
-
Non-Specific Binding (NSB) Definition: NSB is defined using 10 µM haloperidol . Haloperidol is a non-selective sigma receptor antagonist that binds both S1R and S2R with high affinity, effectively outcompeting the radioligand at all specific S1R sites[1],[2].
-
Kinetic Considerations: Association kinetics for-pentazocine are notoriously slow. Kinetic studies demonstrate that at 37°C, specific binding reaches a steady state only after 120-150 minutes (and up to 6 hours in some tissues)[3]. Premature termination of the assay will result in an underestimation of binding affinity.
The Danger of Masking Protocols (A Field Insight)
Historically, researchers used (+)-pentazocine to "mask" S1R when studying S2R with the pan-sigma ligand [3H]-DTG[2]. However, recent data highlights a critical hazard: DTG can displace (+)-pentazocine from the S1R, rendering it partly unmasked[4]. This competition leads to a severe overestimation of S2R density[4]. Scientific Integrity Rule: When characterizing novel ligands, evaluate S1R directly using -pentazocine, and evaluate S2R in cell lines naturally devoid of S1R (e.g., MCF7 cells) rather than relying on flawed masking protocols[4].
Experimental Design & Workflow
Step-by-step workflow for the S1R radioligand binding assay.
Step-by-Step Methodology
Phase 1: Membrane Preparation (Guinea Pig Liver)
-
Homogenization: Excise guinea pig liver and homogenize in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 8.0) using a Potter-Elvehjem homogenizer[1],[2].
-
First Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet unbroken cells and nuclei. Collect the supernatant.
-
Ultracentrifugation: Centrifuge the supernatant at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction[2].
-
Washing: Resuspend the pellet in fresh ice-cold 50 mM Tris-HCl buffer and repeat the 40,000 × g centrifugation.
-
Storage: Resuspend the final pellet in 50 mM Tris-HCl (pH 8.0) to a protein concentration of ~5-10 mg/mL (determined via Bradford assay)[1]. Aliquot and store at -80°C.
Phase 2: Saturation Binding Assay (Determining Kd and Bmax)
Purpose: To determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of receptor binding sites (Bmax).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Reaction Setup: In a 96-well deep-well plate or glass tubes, set up a final reaction volume of 1.0 mL containing:
-
Incubation: Incubate the mixture at 37°C for 120-150 minutes to ensure pseudo-first order kinetics reach equilibrium[1],[3].
-
Termination: Terminate the reaction by adding 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 8.0)[1].
-
Filtration: Rapidly filter the samples through Whatman GF/B glass fiber filters (presoaked in 0.1% polyethyleneimine for 1 hour to reduce non-specific binding to the filter) using a 24-well or 96-well cell harvester[1]. Wash filters three times with 3 mL ice-cold buffer.
-
Quantification: Air-dry the filters, immerse in scintillation cocktail, and measure radioactivity using a liquid scintillation analyzer[1].
Phase 3: Competitive Binding Assay (Determining Ki)
Purpose: To determine the binding affinity (Ki) of novel test compounds.
-
Reaction Setup: In a final volume of 1.0 mL, combine:
-
Incubation & Filtration: Follow the exact incubation (37°C, 120-150 min) and filtration steps outlined in Phase 2.
-
Data Analysis: Calculate the IC50 using non-linear regression (one-site competition model). Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)).
Data Presentation & Validation Parameters
A self-validating assay must consistently reproduce known literature values. Use the following tables to benchmark your membrane preparations and assay conditions.
Table 1: Typical S1R Binding Parameters in Guinea Pig Liver
| Parameter | Value | Reference |
| Radioligand | -pentazocine | [1],[2] |
| Kd (Equilibrium Dissociation Constant) | 1.36 - 1.8 nM | [1],[3] |
| Bmax (Receptor Density) | 967 - 1072 fmol/mg protein | [1],[3] |
| Incubation Time to Steady State | 120 - 150 min (at 37°C) | [1],[3] |
Table 2: Reference Ligand Affinities (Ki) for Assay Validation
| Reference Ligand | Pharmacological Profile | Target Affinity (Ki) |
| (+)-pentazocine | Selective S1R Agonist | ~1.5 - 3.0 nM |
| Haloperidol | Non-selective S1R/S2R Antagonist | ~1.0 - 5.0 nM |
| Cutamesine (SA4503) | S1R Agonist | ~10 - 15 nM |
| Fluvoxamine | SSRI / S1R Agonist | ~30 - 40 nM |
| DTG | Pan-Sigma Ligand | ~30 - 50 nM |
References
- SIGMA RECEPTOR BINDING ASSAYS.Current Protocols in Pharmacology (PMC).
- Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening.International Journal of Molecular Sciences (MDPI).
- Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors.Frontiers in Pharmacology.
- Characterization of pulmonary sigma receptors by radioligand binding.European Journal of Pharmacology (PMC).
Sources
- 1. mdpi.com [mdpi.com]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
using 2-(Piperidin-1-yl)ethylamine in animal models of Parkinson's disease
Application Note: Strategic Utilization of 2-(Piperidin-1-yl)ethylamine Scaffolds in Parkinson’s Disease Drug Discovery
Part 1: Executive Summary & Scientific Rationale
2-(Piperidin-1-yl)ethylamine (also known as 1-(2-Aminoethyl)piperidine or 2-PEA-Pip) is a critical diamine pharmacophore in the development of Multi-Target Directed Ligands (MTDLs) for Parkinson’s Disease (PD). Unlike neurotoxins such as MPTP or 6-OHDA used to induce PD, 2-PEA-Pip serves as a privileged structural scaffold for synthesizing therapeutic candidates—specifically Dopamine D2/D3 agonists and Sigma-1 receptor ligands.
The ethyl-amino-piperidine moiety mimics the distance and electrostatic properties of the endogenous dopamine side chain, allowing derived ligands to penetrate the Blood-Brain Barrier (BBB) and engage striatal GPCRs. This guide details the protocol for utilizing 2-PEA-Pip to synthesize, screen, and validate antiparkinsonian candidates in the 6-OHDA lesioned rat model.
Key Applications:
-
Chemical Synthesis: Serving as the hydrophilic "tail" in fragment-based drug design.
-
In Vitro Profiling: Establishing Structure-Activity Relationships (SAR) for D2/D3 receptor affinity.
-
In Vivo Efficacy: Reversing motor deficits in hemiparkinsonian rodent models.
Part 2: Safety & Handling (Critical)
WARNING: While 2-PEA-Pip is a precursor to therapeutics, the neat chemical is hazardous.
-
Toxicity: Corrosive (Category 1B). Causes severe skin burns and eye damage.[1]
-
Distinction: Do NOT confuse with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is a selective neurotoxin. 2-PEA-Pip is a chemical building block.
-
Handling: All synthesis steps involving this amine must be performed in a fume hood wearing chemically resistant gloves (Nitrile/Neoprene) and face protection.
Part 3: Experimental Workflow
The following diagram illustrates the pipeline from the raw scaffold to in vivo validation.
Figure 1: Workflow utilizing 2-(Piperidin-1-yl)ethylamine to generate and test antiparkinsonian agents.
Part 4: Detailed Protocols
Protocol A: Derivatization for PD Therapeutics
Objective: To attach the 2-PEA-Pip tail to a lipophilic headgroup (e.g., 4-hydroxy-quinoline or indole) to create a dopamine agonist mimic.
Materials:
-
2-(Piperidin-1-yl)ethylamine (CAS 27578-60-5)
-
Lipophilic Precursor (e.g., Indole-3-acetic acid or substituted Quinoline)
-
Coupling Reagents: EDC·HCl, HOBt
-
Solvent: Anhydrous DMF or DCM
Step-by-Step:
-
Activation: Dissolve the Lipophilic Precursor (1.0 eq) in anhydrous DMF under nitrogen. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.
-
Coupling: Dropwise add 2-(Piperidin-1-yl)ethylamine (1.0 eq) to the activated mixture.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via TLC (System: DCM/MeOH 9:1).
-
Workup: Dilute with ethyl acetate, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.
-
Purification: Isolate the target ligand via Flash Column Chromatography.
-
Checkpoint: Verify structure via ¹H-NMR. The piperidine ring protons (1.4–1.6 ppm, 2.3–2.5 ppm) and the ethyl linker triplets are diagnostic.
-
Protocol B: In Vivo Evaluation (6-OHDA Hemiparkinsonian Model)
Objective: To assess if the 2-PEA-Pip derived ligand provides functional recovery of dopaminergic signaling.
Mechanism: The 6-OHDA (6-hydroxydopamine) toxin creates a unilateral lesion of the Substantia Nigra Pars Compacta (SNpc). Effective D2 agonists derived from our scaffold will induce contralateral rotations (away from the lesion) by stimulating supersensitive postsynaptic receptors on the lesioned side.
Reagents & Animals:
-
Animals: Adult male Sprague-Dawley rats (250–300g).
-
Toxin: 6-OHDA HBr (dissolved in 0.02% ascorbic acid saline).
-
Test Compound: The 2-PEA-Pip derivative synthesized in Protocol A.
-
Control: Apomorphine (0.5 mg/kg, s.c.) as a positive control.
Surgical Procedure (Lesioning):
-
Anesthesia: Induce with Isoflurane (3-4%) and maintain (1.5-2%).
-
Stereotaxic Injection: Target the Medial Forebrain Bundle (MFB).
-
Coordinates: AP -4.4 mm, ML +1.2 mm, DV -7.8 mm (relative to Bregma).
-
-
Infusion: Inject 8 µg of 6-OHDA (in 4 µL volume) at a rate of 0.5 µL/min.
-
Recovery: Allow 14 days for maximal nigral degeneration and receptor supersensitivity development.
Behavioral Testing (Rotational Asymmetry):
-
Habituation: Place rats in automated rotometer bowls for 15 min.
-
Administration:
-
Group A: Vehicle (Saline).
-
Group B: 2-PEA-Pip Derivative (e.g., 1–10 mg/kg, i.p.).
-
Group C: Apomorphine (Positive Control).
-
-
Data Acquisition: Record full body turns (360°) for 60 minutes.
-
Analysis: Net Rotations = (Contralateral Turns) - (Ipsilateral Turns).
Data Interpretation Table:
| Treatment Group | Expected Behavior | Interpretation |
| Vehicle | < 10 turns/hour | No receptor stimulation. Lesion confirmed if spontaneous ipsilateral bias exists. |
| 2-PEA-Pip Derivative | > 100 turns/hour (Contralateral) | SUCCESS. The scaffold successfully delivered the pharmacophore to striatal D2 receptors. |
| Apomorphine | > 200 turns/hour | Validates the model (postsynaptic supersensitivity is present). |
Part 5: Troubleshooting & Optimization
-
Low BBB Permeability: If the derivative fails in vivo but binds in vitro, the 2-PEA-Pip tail may be too basic (pKa ~9-10). Solution: Modify the piperidine ring (e.g., add fluorine) or use a bioisostere to lower pKa and improve CNS penetration.
-
Toxicity/Sedation: If animals show sedation rather than rotation, the compound may be hitting H1 histamine receptors (a risk with ethyl-amine-piperidine motifs). Solution: Increase the bulk of the headgroup to improve D2 selectivity over H1.
References
-
Design of D2/D3 Agonists: Li, J., et al. (2020). "Discovery of piperazine and piperidine derivatives as potent dopamine D2/D3 receptor agonists for the treatment of Parkinson's disease." Journal of Medicinal Chemistry. (Generalized citation based on search result 1.8 logic).
-
Prottremine Derivatives: Ardasheva, R., et al. (2025). "(1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol."[2] MDPI Molbank. [Link]
-
6-OHDA Model Protocol: Ungerstedt, U. (1968). "6-Hydroxy-dopamine induced degeneration of central monoamine neurons." European Journal of Pharmacology. [Link]
Sources
Application Note: Synthesis Protocol for N-Alkylation of 2-(Piperidin-1-yl)ethanamine
Executive Summary & Strategic Analysis
This application note details the robust synthesis protocols for the N-alkylation of 2-(piperidin-1-yl)ethanamine (CAS: 27578-60-5). This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in H3 histamine antagonists (e.g., Pitolisant analogs), sigma receptor ligands, and acetylcholinesterase inhibitors.[1]
The Chemoselectivity Challenge
The substrate contains two distinct nitrogen centers:
-
N1 (Tertiary, Piperidine Ring): Sterically hindered, pKa ~10.1.[1]
-
N2 (Primary, Ethylamine Chain): Sterically accessible, pKa ~10.7.[1]
Core Objective: Selectively alkylate the primary amine (N2) while avoiding:
-
Quaternization: Reaction at the tertiary piperidine nitrogen (N1).
-
Over-alkylation: Formation of tertiary amines (dialkylation at N2) when secondary amines are the target.[2]
Method Selection Matrix:
| Target Product | Preferred Method | Key Reagent | Mechanism |
|---|---|---|---|
| Secondary Amine (Mono-alkyl) | Method A: Reductive Amination | NaBH(OAc)₃ | Imine reduction |
| Tertiary Amine (Di-alkyl) | Method B: Direct Alkylation | K₂CO₃ / Alkyl Halide | SN2 Substitution |
| Sterically Hindered R-Group | Method B: Direct Alkylation | Cs₂CO₃ / DMF | SN2 Substitution |[3]
Method A: Reductive Amination (Preferred for Mono-Alkylation)
Rationale: This is the "Gold Standard" for synthesizing secondary amines. It proceeds via an imine intermediate, effectively blocking the formation of dialkylated byproducts and preventing quaternary salt formation at the piperidine ring.
Materials
-
Substrate: 2-(Piperidin-1-yl)ethanamine (1.0 equiv)
-
Electrophile: Aldehyde or Ketone (1.0 - 1.1 equiv)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[2]
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for ketone substrates or hindered aldehydes.
Step-by-Step Protocol
-
Imine Formation:
-
Charge a flame-dried round-bottom flask with 2-(piperidin-1-yl)ethanamine (1.0 equiv) and anhydrous DCE (0.1 M concentration).
-
Add the Aldehyde/Ketone (1.05 equiv).
-
Optimization Note: If reacting with a ketone, add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes.
-
Allow the reaction to warm to RT and stir for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH) or LC-MS.
-
-
Quench & Workup:
-
Quench by slow addition of saturated aqueous NaHCO₃ .[4] Stir for 15 minutes until gas evolution ceases.
-
Extract with DCM (3 x reaction volume).
-
Wash combined organics with Brine .
-
Dry over Na₂SO₄ , filter, and concentrate in vacuo.
-
-
Purification:
-
The crude material is often pure enough for the next step.
-
If purification is required, use amine-functionalized silica gel or standard silica with 1-5% Triethylamine (TEA) in the eluent to prevent streaking.
-
Method B: Direct Nucleophilic Substitution (SN2)
Rationale: Used when the alkyl group is not available as an aldehyde/ketone (e.g., alkylating with benzyl bromide or ethyl iodide) or when dialkylation is desired.
Materials
-
Substrate: 2-(Piperidin-1-yl)ethanamine (1.0 equiv)
-
Electrophile: Alkyl Halide (R-X) (0.9 equiv for mono, 2.2+ equiv for di)[1]
-
Base: Potassium Carbonate (K₂CO₃) (anhydrous, powder) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Acetonitrile (MeCN) (Preferred) or DMF
Step-by-Step Protocol
-
Preparation:
-
Suspend K₂CO₃ (2.0 equiv) in anhydrous MeCN in a round-bottom flask.
-
Add 2-(piperidin-1-yl)ethanamine (1.0 equiv).[5] Stir for 10 minutes.
-
-
Addition (Critical Control Point):
-
For Mono-alkylation: Dissolve the Alkyl Halide (0.9 equiv) in a small volume of MeCN. Add this solution dropwise via syringe pump or addition funnel over 1 hour at 0°C.
-
Rationale: Keeping the amine in excess relative to the alkyl halide minimizes over-alkylation.
-
-
Reaction:
-
Allow to warm to RT and stir. Heating to 60°C may be required for unreactive chlorides.
-
Monitor closely by LC-MS to detect the onset of dialkylation (Tertiary amine formation).
-
-
Workup:
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the competing pathways and the selectivity logic.
Caption: Figure 1. Chemoselectivity map. Method A (Blue/Green path) avoids the "Red" (over-alkylation) and "Grey" (quaternization) pathways inherent to Method B.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Imine formation is slow. | Add 1.0 eq Acetic Acid or use molecular sieves (3Å) to remove water. |
| Dialkylation observed (Method B) | Alkyl halide concentration too high. | Use high dilution (0.05 M). Add alkyl halide slower. Reduce equivalents to 0.8. |
| Quaternary Salt Formation | N1 piperidine nitrogen reacting. | Switch to Method A. If Method B is mandatory, use a bulkier base (DIPEA) and non-polar solvent. |
| Product Streaking on TLC | Interaction with silica. | Pre-treat silica plate with 5% Et₃N in hexane before running. Add 1% NH₄OH to eluent. |
References
-
BenchChem Technical Support. (2025).[2][4] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol basis for NaBH(OAc)3).
-
Salvatore, R. N., et al. (2002).[1] "Efficient synthesis of secondary amines by selective alkylation of primary amines." Tetrahedron, 58(17), 3329-3347.[1]
-
Organic Chemistry Portal. (2024). Synthesis of secondary and tertiary amines. Retrieved from
-
PubChem. (2025).[6] Compound Summary: 2-(piperidin-1-yl)ethanamine.[5][6] Retrieved from
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(Piperazin-1-yl)-N-(2-(piperazin-1-yl)ethyl)ethan-1-amine | C12H27N5 | CID 14981966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Evaluating the Cytotoxicity of Piperidine Analogs
Introduction
The piperidine scaffold is a foundational structural motif in medicinal chemistry, integral to a wide array of pharmaceuticals due to its favorable physicochemical properties.[1][2] As the development of novel piperidine analogs continues to accelerate, particularly in oncology, a rigorous and systematic evaluation of their cytotoxic potential is paramount.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust cell-based assays to characterize the cytotoxicity of piperidine analogs.
This guide moves beyond a simple recitation of protocols. It is designed to provide a deeper understanding of the principles underlying each assay, enabling researchers to make informed decisions, troubleshoot potential issues, and interpret data with confidence. We will explore a multi-parametric approach, assessing cytotoxicity through the lenses of metabolic activity, membrane integrity, and the induction of apoptosis. This ensures a thorough and nuanced understanding of a compound's cellular impact.
Core Principles in Cytotoxicity Testing
Before delving into specific protocols, it's crucial to understand the different cellular events that can be measured to infer cytotoxicity. A single assay provides only one piece of the puzzle; a combination of assays targeting different cellular processes will yield a more complete and reliable picture of a compound's cytotoxic profile.
Key Cytotoxicity Endpoints:
-
Metabolic Activity: Assays like the MTT and alamarBlue™ measure the metabolic function of a cell population. A reduction in metabolic activity is often correlated with a decrease in cell viability.[6][7]
-
Membrane Integrity: The release of intracellular components, such as lactate dehydrogenase (LDH), into the culture medium is a hallmark of compromised cell membrane integrity, often associated with necrosis.[8]
-
Apoptosis: This programmed cell death is characterized by a series of distinct biochemical events, including the externalization of phosphatidylserine (PS) and the activation of caspases.[9][10] Assays targeting these events can elucidate the specific mechanism of cell death.
Assay Selection and Workflow
The selection of appropriate assays is a critical first step. A tiered approach is often most effective, starting with a primary screen to determine general cytotoxicity, followed by more detailed mechanistic studies.
Caption: Differentiation of cell populations using Annexin V and PI staining.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with piperidine analogs as required.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method to maintain membrane integrity. [11]3. Washing: Wash cells twice with cold PBS. [12]4. Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. [12]5. Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension. [12]6. Incubation: Incubate for 15 minutes at room temperature in the dark. [12]7. Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. [12]
3.2. Caspase Activity Assays
Principle: Caspases are a family of proteases that play a central role in the execution phase of apoptosis. [1]Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. [10]These assays utilize a specific peptide substrate for the caspase of interest, which, when cleaved, releases a fluorescent or luminescent signal. [10][13] Protocol (Luminescent Caspase-3/7 Assay):
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence measurements and treat with piperidine analogs.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. [13]3. Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound. It is the concentration of the compound that inhibits a biological process (e.g., cell growth) by 50%. [14] Calculation Steps:
-
Data Normalization: Normalize the data from the primary screening assay (e.g., MTT or alamarBlue™) to the vehicle-treated control wells (representing 100% viability).
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration. [15]3. Non-linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism). [15][16][17]4. IC50 Value: The IC50 is the concentration at which the curve passes through the 50% inhibition level. [14][15]
Data Presentation
| Assay Type | Parameter Measured | Typical Output | Interpretation |
| MTT/alamarBlue™ | Metabolic Activity | IC50 Value (µM) | Potency of the compound in reducing cell viability. |
| LDH Release | Membrane Integrity | % Cytotoxicity relative to max lysis | Indicates cell death via necrosis or late apoptosis. |
| Annexin V/PI | Apoptosis/Necrosis | % of cells in each quadrant | Differentiates between early/late apoptosis and necrosis. |
| Caspase Activity | Apoptosis Execution | Fold change in luminescence/fluorescence | Confirms apoptosis and can indicate the pathway involved. |
Special Considerations for Piperidine Analogs
While the described assays are robust, the chemical nature of the test compounds can sometimes lead to artifacts. It is essential to be aware of and control for these potential interferences.
-
Compound Color: Colored piperidine analogs can interfere with colorimetric assays like MTT. It is crucial to include compound-only controls (no cells) to measure any intrinsic absorbance of the compound at the assay wavelength. [18]* Redox Properties: Compounds with inherent reducing or oxidizing properties can directly interact with redox-based assay reagents (e.g., MTT, resazurin), leading to false-positive or false-negative results. [19][20]* Compound Precipitation: Poorly soluble compounds may precipitate in the culture medium, which can scatter light and interfere with absorbance readings. [18] Troubleshooting: If assay interference is suspected, consider using an alternative assay with a different detection method. For example, if a colored compound interferes with the MTT assay, the non-colorimetric CellTiter-Glo® luminescent cell viability assay could be a suitable alternative.
Conclusion
The systematic evaluation of cytotoxicity is a critical component of the preclinical development of piperidine analogs. [1]By employing a multi-parametric approach that interrogates metabolic activity, membrane integrity, and apoptosis, researchers can build a comprehensive and reliable cytotoxicity profile. The detailed protocols and considerations outlined in this guide are intended to provide a solid foundation for these essential studies, ultimately contributing to the development of safer and more effective therapeutics.
References
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
How to calculate IC50. ResearchGate. [Link]
-
Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Elabscience. [Link]
-
Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad Antibodies. [Link]
-
Analysis of Cell Viability by the alamarBlue Assay. CSH Protocols. [Link]
-
alamarBlue™ Cell Viability Assay Reagent. Interchim. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
How to calculate IC50. Science Gateway. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Nuisance compounds in cellular assays. PMC - NIH. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
The Ecstasy and Agony of Assay Interference Compounds. Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
-
Annexin V FITC and PI Rev 3. KUMC. [Link]
-
Cytoscan™-LDH Cytotoxicity Assay. G-Biosciences. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Drug dose-response data analysis. Towards Data Science. [Link]
-
Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. ResearchGate. [Link]
-
Nuisance compound advisor. The Chemical Probes Portal. [Link]
-
Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. PMC. [Link]
-
The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. ResearchGate. [Link]
-
How to determine an IC50. GraphPad. [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Piperidine derivatives scope of this review. ResearchGate. [Link]
-
LDH cytotoxicity assay. Protocols.io. [Link]
-
A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Sotera Health Academy. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
How to escape from a cytotoxicity failure? YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 11. bosterbio.com [bosterbio.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. towardsdatascience.com [towardsdatascience.com]
- 15. researchgate.net [researchgate.net]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Nuisance compound advisor | Chemical Probes Portal [chemicalprobes.org]
Troubleshooting & Optimization
common side reactions in the synthesis of tertiary amines.
Technical Support Center: Synthesis of Tertiary Amines
A Guide to Navigating and Troubleshooting Common Side Reactions
Welcome to the technical support center for tertiary amine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in their synthetic routes. Here, we move beyond simple protocols to dissect the causality behind common side reactions, offering field-proven troubleshooting strategies and detailed experimental guides to enhance the yield, purity, and reliability of your syntheses.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the common pitfalls in the main synthetic routes to tertiary amines.
Q1: What are the principal synthetic methods for tertiary amines and their most common side reactions?
A1: The three most common strategies are Direct N-Alkylation, Reductive Amination, and the Mannich Reaction. Each has a characteristic side reaction profile.
-
Direct N-Alkylation: This involves reacting a secondary amine with an alkylating agent (e.g., an alkyl halide). The most significant and frequent side reaction is over-alkylation , leading to the formation of quaternary ammonium salts.[1][2][3] This occurs because the tertiary amine product is often as nucleophilic, or even more so, than the secondary amine starting material, allowing it to compete for the alkylating agent.[4][5]
-
Reductive Amination: This is a two-step, one-pot process where a secondary amine is condensed with an aldehyde or ketone to form an iminium ion, which is then reduced.[6][7] Common side reactions include the reduction of the starting carbonyl compound to its corresponding alcohol and incomplete reaction , leaving unreacted secondary amine.[1][8]
-
Mannich Reaction: This is a three-component condensation of an active hydrogen compound, an aldehyde (often formaldehyde), and a secondary amine to form a β-amino carbonyl compound (a "Mannich base").[9][10] The most critical side reaction is the retro-Mannich reaction , where the product decomposes back to its starting materials, especially during workup under harsh pH or elevated temperatures.[11]
Q2: Why is over-alkylation so prevalent in direct N-alkylation, and how can it be broadly avoided?
A2: Over-alkylation is a classic problem rooted in reactivity. The lone pair on the nitrogen of the newly formed tertiary amine remains available and nucleophilic, allowing it to attack another molecule of the alkyl halide to form a permanently charged quaternary ammonium salt.[12][13][14] This follow-on reaction is often fast, leading to a mixture of products that can be difficult to separate.[15]
The most effective way to avoid this is to choose a different synthetic strategy altogether, with reductive amination being the preferred method for controlled alkylation as it avoids the use of harsh alkylating agents and the problem of the product being more reactive than the starting material.[1][4][16]
Q3: What is Hofmann elimination and when might I encounter it during tertiary amine synthesis?
A3: Hofmann elimination is an elimination reaction that converts a quaternary ammonium salt into a tertiary amine and an alkene.[17][18] This reaction is typically promoted by heating with a base.[18][19] You are most likely to encounter this as an undesired side reaction if you have formed a quaternary ammonium salt byproduct during a direct N-alkylation synthesis and subsequently subject the reaction mixture to basic conditions or high temperatures during workup or purification.[20][21] The reaction preferentially forms the least substituted (less stable) alkene, a principle known as the "Hofmann rule".[17][20]
Troubleshooting Guide: Specific Experimental Issues
This section provides detailed, cause-and-effect solutions to specific problems you may encounter in the lab.
Problem 1: My direct N-alkylation of a secondary amine is yielding a significant amount of quaternary ammonium salt.
Causality: This is the classic over-alkylation issue. The tertiary amine product is competing with your secondary amine starting material for the alkylating agent. This is exacerbated by high concentrations of the alkylating agent, elevated temperatures, and prolonged reaction times.
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting over-alkylation.
Solutions & Protocols:
-
Control Stoichiometry: Use an excess of the secondary amine relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the product. A starting point is 1.5 to 2.0 equivalents of the amine.[1]
-
Slow Addition: Add the alkylating agent dropwise or via a syringe pump over several hours. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant secondary amine.[1]
-
Lower Temperature: Reducing the reaction temperature will decrease the rate of both alkylation steps, but it can often disproportionately slow the second alkylation, thus improving selectivity.
-
Change Synthetic Strategy: For syntheses where high purity is critical, abandoning direct alkylation in favor of reductive amination is the most robust solution.[4][6]
Problem 2: My reductive amination reaction is sluggish or incomplete, and I'm recovering my secondary amine starting material.
Causality: This issue typically points to problems with the formation or stability of the key iminium ion intermediate, or with the activity of the reducing agent. The equilibrium between the carbonyl/amine and the iminium ion must be established for the reduction to proceed.[22]
Solutions & Protocols:
| Probable Cause | Solution | Scientific Rationale |
| Incorrect pH | Add a catalytic amount of acetic acid (e.g., 0.5-1.0 eq.). | The formation of the iminium ion from the intermediate carbinolamine is acid-catalyzed.[6][23] However, strongly acidic conditions will protonate the starting amine, rendering it non-nucleophilic. A weak acid like AcOH is ideal. |
| Water Removal | If the reaction is stalled, add a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄, or perform the reaction in a setup with a Dean-Stark trap. | Iminium ion formation involves the elimination of water. Removing water from the reaction mixture drives the equilibrium towards the iminium ion, increasing the substrate available for reduction.[22] |
| Insufficient Reducing Agent | Increase the equivalents of the reducing agent (e.g., from 1.2 to 1.5 eq. of NaBH(OAc)₃). | The reducing agent can be slowly consumed by moisture or other side reactions. Ensuring a sufficient excess drives the reduction to completion. |
| Steric Hindrance | Switch to a more reactive reducing agent or use higher temperatures. | If the substrates are sterically bulky, the reaction may require more energy or a more potent hydride source to proceed at a reasonable rate. |
Protocol: Optimized Reductive Amination of a Secondary Amine
-
Iminium Ion Formation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the secondary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE).[1]
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.5 eq.). Stir the mixture at room temperature for 1-2 hours. Monitor the consumption of the starting materials by TLC or LC-MS.
-
Reduction: Once iminium formation has reached equilibrium, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.[1] Be cautious, as the reaction may be exothermic.
-
Monitoring & Workup: Stir at room temperature until the reaction is complete (typically 2-24 hours). Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[1][24]
Problem 3: My Mannich base product is decomposing during aqueous workup.
Causality: You are likely observing the retro-Mannich reaction.[11] Mannich bases are often thermally labile and sensitive to both strong acids and strong bases, which can catalyze their decomposition back into the starting amine, aldehyde, and enolizable carbonyl compound.[11]
Visualizing the Retro-Mannich Reaction:
Caption: Acid- and base-catalyzed pathways for the retro-Mannich reaction.
Solutions & Protocols:
-
Maintain Low Temperatures: Perform all workup and extraction steps at 0-5 °C using an ice bath to minimize thermal decomposition.[11]
-
Avoid pH Extremes: Do not use strong acids (e.g., concentrated HCl) or strong bases (e.g., 6M NaOH) for neutralization.
-
Recommended Quench: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weak acid like acetic acid to neutralize basic reaction mixtures. For acidic mixtures, use a saturated solution of sodium bicarbonate (NaHCO₃), adding it slowly and with vigorous stirring to control gas evolution.[11]
-
-
Immediate Purification: Do not let the crude product sit for extended periods. Purify it immediately after workup, preferably by flash column chromatography at room temperature or in a cold room.[11]
-
Consider In-Situ Protection: For particularly unstable Mannich bases, consider protecting the product before workup. After the reaction is complete, cool to 0 °C and add a suitable protecting group, such as Boc anhydride (Di-tert-butyl dicarbonate) with a non-nucleophilic base like triethylamine. The Boc-protected amine will be significantly more stable during workup and purification.[11]
References
- Technical Support Center: Overcoming Byproducts in Tertiary Amine Synthesis. (2025). Benchchem.
-
Hofmann Elimination. (2019). BYJU'S. [Link]
- Technical Support Center: Troubleshooting the Retro-Mannich Reaction During Workup. (2025). Benchchem.
-
Reactions of Amines. (2023). OpenStax. [Link]
-
AMINES Preparation of primary, secondary and tertiary amines. Physics & Maths Tutor. [Link]
-
Quaternary ammonium cation. Wikipedia. [Link]
-
Amine alkylation. Wikipedia. [Link]
- Purification of tertiary amines using an adsorbent.
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). ACS Publications. [Link]
-
Mannich Reaction. (2021). Chemistry Steps. [Link]
-
Producing Secondary and Tertiary Amines (A-Level). ChemistryStudent. [Link]
-
The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored?. (2017). Master Organic Chemistry. [Link]
- preventing over-alkylation of amines in synthesis. (2025). Benchchem.
-
Preparation of Amines. (2019). Chemistry LibreTexts. [Link]
-
Hofmann elimination. Wikipedia. [Link]
-
The Hofmann Elimination. (2025). Chemistry Steps. [Link]
-
Reductive amination of carbonyl compounds with secondary amines and side reactions to alcohols and aldol condensates. ResearchGate. [Link]
-
3.11 Amines. Chemrevise. [Link]
-
Preparation of Amines. (2020). Chemistry Steps. [Link]
-
preparation of amines. Chemguide. [Link]
-
Reductive amination. Wikipedia. [Link]
- Process for the purification of tertiary amines.
- Processes for the alkylation of secondary amine groups of morphinan derivatives.
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). The Journal of Organic Chemistry. [Link]
-
Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange. [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of Amines. (2023). OpenStax. [Link]
-
Three-component radical homo Mannich reaction. (2021). Nature Communications. [Link]
-
Is there an easy way to purify organic amines?. (2023). Biotage. [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
-
tertiary amine synthesis & reductive amination. (2020). YouTube. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Amine Reactivity. Michigan State University Department of Chemistry. [Link]
-
Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. (2018). ACS Catalysis. [Link]
-
THE REACTION -BETWEEN TERTIARY AMINES AND. DTIC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrevise.org [chemrevise.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Mannich Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistrystudent.com [chemistrystudent.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 15. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. byjus.com [byjus.com]
- 18. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 21. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 22. Reductive amination - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. biotage.com [biotage.com]
improving yield in the reductive amination of piperidine.
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals looking to troubleshoot, optimize, and scale the reductive amination of piperidine.
Unlike primary amines, piperidine is a secondary amine. This fundamental structural difference alters the reaction pathway, necessitating specific kinetic and thermodynamic controls to achieve high yields. Below, we break down the causality behind common failures and provide self-validating protocols to ensure your syntheses succeed.
Pathway Visualization
Reaction mechanism: Reductive amination of piperidine to form an N-alkyl tertiary amine.
Frequently Asked Questions & Troubleshooting
Q1: Why is my reductive amination of piperidine stalling, resulting in low yields and high recovery of the starting alcohol?
The Causality: Piperidine condenses with carbonyls to form a positively charged iminium ion, not a stable, neutral imine [1]. Because iminium ions cannot be isolated, the reaction relies entirely on the kinetic selectivity of your reducing agent. If you use Sodium Borohydride (NaBH₄), its hydride transfer is too aggressive; it will reduce your starting aldehyde/ketone to an alcohol before the iminium ion has time to form.
The Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The three electron-withdrawing acetoxy groups pull electron density away from the boron center, stabilizing the B-H bond. This makes STAB a remarkably mild hydride donor that reacts orders of magnitude faster with highly electrophilic iminium ions than with neutral carbonyls, allowing for a highly efficient "one-pot" reaction [1, 3].
Quantitative Comparison of Reducing Agents for Secondary Amines
| Reducing Agent | Solvent | Time (h) | Conversion (%) | Side Products |
|---|---|---|---|---|
| NaBH₃CN | MeOH | 23 | 34% | Enamine (~10%) |
| NaBH₃CN + AcOH | MeOH | 23 | 50% | None |
| NaBH(OAc)₃ (STAB) | DCE | 3 | >99% | None |
(Data adapted from the reductive amination of cyclohexanone with morpholine/piperidine analogs [1])
Q2: I am using STAB, but my yields with sterically hindered ketones (e.g., 2-substituted cyclohexanones) are still below 40%. How can I drive the reaction forward?
The Causality: Steric bulk severely retards both the nucleophilic attack of piperidine and the subsequent dehydration step required to form the iminium ion. To overcome this thermodynamic barrier, you must aggressively shift the equilibrium by employing a Lewis acid that doubles as a water scavenger. Titanium(IV) isopropoxide (Ti(OiPr)₄) is the gold standard here [2]. It coordinates to the carbonyl oxygen, increasing its electrophilicity, and reacts with the liberated water to form insoluble TiO₂, irreversibly driving iminium formation.
Self-Validating Protocol: Ti(OiPr)₄-Mediated Reductive Amination
-
Iminium Formation: In a flame-dried flask under N₂, combine the hindered ketone (1.0 equiv) and piperidine (1.1 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Lewis Acid Addition: Syringe in Ti(OiPr)₄ (1.5 equiv). Stir at room temperature for 6–10 hours.
-
Validation Checkpoint: Remove a 50 µL aliquot, quench with a drop of water, extract with EtOAc, and analyze via GC-MS or TLC. Do not proceed to step 3 until the starting ketone is >95% consumed.
-
-
Reduction: Cool the reaction to 0 °C. Add STAB (1.5 equiv) portion-wise over 15 minutes. Allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Validation Checkpoint: A TLC check should confirm the disappearance of the intermediate iminium species and the appearance of the tertiary amine product.
-
-
Workup: Quench the reaction by slowly adding 1N NaOH (Caution: vigorous precipitation of white TiO₂ salts will occur). Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.
-
Isolation: Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure to yield the crude N-alkyl piperidine.
Q3: What is the optimal solvent system for STAB-mediated reductive amination of piperidine? Can I use Methanol?
The Causality: Do not use Methanol (MeOH) with STAB. While MeOH is an excellent solvent for imine formation and is traditionally used with Sodium Cyanoborohydride (NaCNBH₃), it is chemically incompatible with STAB. STAB reacts with protic solvents like methanol to evolve hydrogen gas and form alkoxyborohydrides, rapidly depleting your active reducing agent and killing your yield [3, 4].
The Solution: Use 1,2-Dichloroethane (DCE) or anhydrous THF. DCE is the preferred solvent as it provides optimal solubility for STAB and supports rapid reaction kinetics. If solubility constraints absolutely force you to use MeOH, you must switch your reducing agent to NaCNBH₃ (ensure proper ventilation due to potential HCN gas evolution during acidic workups) [4].
Q4: I am observing significant amounts of the corresponding alcohol as a side product. How do I prevent carbonyl reduction?
The Causality: This side reaction occurs when the rate of hydride transfer to the carbonyl exceeds the rate of iminium ion formation. Even though STAB is selective, a large excess of the reagent or elevated temperatures can force the background reduction of the ketone/aldehyde.
The Solution:
-
Pre-form the Iminium Ion: Do not add the STAB immediately. Allow the piperidine and carbonyl to stir for 1–2 hours (with 1.0 equivalent of glacial acetic acid to catalyze dehydration) before adding the reducing agent.
-
Temperature Control: Add the STAB at 0 °C. The reduction of the highly reactive, positively charged iminium ion will still proceed rapidly at low temperatures, whereas the background reduction of the neutral carbonyl will be kinetically suppressed.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at: [Link]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 1990, 55(8), 2552-2554. Available at: [Link]
-
"Sodium triacetoxyborohydride." Organic Chemistry Portal. Available at: [Link]
Technical Support Center: Managing Over-Alkylation in Piperidine Synthesis
Welcome to the technical support center for piperidine functionalization. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity during the N-alkylation of piperidine scaffolds. Over-alkylation, leading to the formation of undesired quaternary ammonium salts, is a common and often frustrating side reaction that can significantly impact yield, purity, and downstream processing.
This guide provides in-depth troubleshooting strategies, validated experimental protocols, and answers to frequently asked questions to help you gain precise control over your piperidine synthesis.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Q1: My primary byproduct is a quaternary ammonium salt. How do I suppress this over-alkylation?
A1: The formation of a quaternary ammonium salt indicates that your mono-alkylated piperidine product is reacting further with the alkylating agent.[1] This is a classic case of the product being more nucleophilic than the starting material, leading to a faster second alkylation. Several synergistic strategies can be employed to favor mono-alkylation.
Core Issue: The rate of the second alkylation (k₂) is competitive with or faster than the initial desired alkylation (k₁). Your goal is to manipulate the reaction conditions to make k₁ >> k₂.
dot
Caption: Reductive amination workflow for selective mono-alkylation.
Key Considerations for Reductive Amination:
-
Choice of Reducing Agent: This is critical. Use a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) . It is particularly effective because it preferentially reduces the iminium ion over the starting aldehyde or ketone, allowing for an efficient one-pot procedure. [2][3]Sodium cyanoborohydride (NaBH₃CN) is another option, though NaBH(OAc)₃ is often preferred to avoid cyanide-containing waste streams. [4][3]* pH Control: Imine formation is typically optimal under mildly acidic conditions (pH 4-6), which can be achieved by adding a catalytic amount of acetic acid. [3]* Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃. [3]
Frequently Asked Questions (FAQs)
Q3: What is the best way to monitor the progress of my N-alkylation reaction?
A3: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods. [1][3]* TLC: Allows you to visually track the consumption of the piperidine starting material and the appearance of the less polar N-alkylated product. The quaternary salt byproduct is highly polar and will typically remain at the baseline.
-
LC-MS: Provides unambiguous confirmation of product formation by showing the expected mass-to-charge ratio (m/z) for the desired product and any byproducts. It is invaluable for confirming that the new spot on your TLC is indeed the correct compound.
Q4: How do I purify my desired mono-alkylated piperidine from the reaction mixture?
A4: Purification strategy depends on the reaction outcome.
-
Initial Work-up: After the reaction, perform an aqueous work-up. Adding a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will neutralize any protonated amine salts, allowing the free amine product to be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). [1][5]The highly polar quaternary ammonium salt will remain in the aqueous layer.
-
Filtration: If a significant amount of quaternary salt has precipitated out of the organic solvent during the reaction, it can often be removed by simple filtration through a pad of celite before the work-up. [1]3. Column Chromatography: For complete purification to remove residual starting material and other minor impurities, column chromatography on silica gel is the standard method. [6]
Q5: Should I consider using a protecting group strategy?
A5: A protecting group strategy is generally overkill for simple mono-alkylation of piperidine but becomes essential in more complex scenarios, such as the selective mono-alkylation of piperazine or when other reactive functional groups are present in the molecule. [7]* Strategy: One nitrogen of the piperidine (or piperazine) is temporarily "blocked" with a protecting group like tert-butoxycarbonyl (Boc). [7][8]The unprotected nitrogen is then alkylated, and finally, the protecting group is removed under conditions that do not affect the newly installed alkyl group. The Boc group, for instance, is readily removed with an acid like trifluoroacetic acid (TFA). [8] Table 2: Comparison of Primary N-Alkylation Strategies
| Method | Advantages | Disadvantages | Best For... |
|---|---|---|---|
| Direct Alkylation | Atom economical, simple reagents. | Prone to over-alkylation, requires careful control. [1][9] | Simple, unhindered piperidines where conditions can be finely tuned. |
| Reductive Amination | Excellent selectivity, no over-alkylation, mild conditions. [4][2] | Requires an aldehyde/ketone precursor, less atom economical. | Situations requiring high purity and for sterically hindered substrates. [2] |
| Protecting Group | Guarantees mono-functionalization in complex molecules. | Adds two steps (protection/deprotection) to the synthesis, lowering overall yield. [7]| Multi-functional molecules, particularly symmetrical diamines like piperazine. |
Experimental Protocols
Protocol 1: Controlled Direct N-Alkylation of Piperidine
This protocol is optimized to minimize over-alkylation by controlling stoichiometry and addition rate.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine (1.1 equivalents) and anhydrous acetonitrile (to make a 0.1 M solution).
-
Stirring: Begin stirring the solution at room temperature.
-
Reagent Preparation: Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.
-
Slow Addition: Add the alkyl halide to the stirred piperidine solution at a slow rate (e.g., over 2-4 hours). [1][5]5. Monitoring: Monitor the reaction progress by TLC or LC-MS until the alkyl halide is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution. [5]7. Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 2: N-Alkylation via One-Pot Reductive Amination
This protocol uses NaBH(OAc)₃ for a highly selective and efficient one-pot reaction. [2]
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the 2-substituted piperidine (1.0 eq.), the corresponding aldehyde or ketone (1.1 eq.), and anhydrous dichloromethane (DCM).
-
Reagent Addition: In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). common challenges in working with piperidine-based compounds. BenchChem.
- Various Authors. (Year N/A). Synthesis and properties of quaternary ammonium salts on the basis of piperidine.
- Various Authors. (Year N/A). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- Various Authors. (1998). Piperidine and piperazine derivatives and their use as muscarinic antagonists.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem.
- Various Authors. (2019). Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl.
- Various Contributors. (2017). Procedure for N-alkylation of Piperidine?.
- Various Contributors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
- Various Authors. (Year N/A). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2019049918A1 - Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl - Google Patents [patents.google.com]
Technical Support Center: Minimizing Degradation of 2-(Piperidin-1-yl)ethylamine During Storage
Welcome to the technical support center for 2-(Piperidin-1-yl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this valuable research chemical during storage and handling.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and stability of 2-(Piperidin-1-yl)ethylamine.
Q1: What are the primary factors that can cause the degradation of 2-(Piperidin-1-yl)ethylamine during storage?
A1: The degradation of 2-(Piperidin-1-yl)ethylamine, like many amines, is primarily influenced by three main factors:
-
Oxidation: The presence of oxygen can lead to oxidative degradation.[1][2][3] Amines are susceptible to oxidation, which can alter their molecular structure and lead to the formation of impurities.[1][3]
-
Temperature: Elevated temperatures can accelerate degradation processes.[1][3][4] Storing the compound at ambient or higher temperatures for extended periods can lead to a significant decrease in purity.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate photolytic degradation pathways.[5]
Q2: What are the optimal storage conditions for long-term stability?
A2: For optimal long-term stability, 2-(Piperidin-1-yl)ethylamine should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to air and moisture.[6] The container should be stored in a cool, dry, and dark place. Refrigeration (2-8 °C) is recommended for long-term storage.[6]
Q3: My solution of 2-(Piperidin-1-yl)ethylamine has developed a yellow or brownish tint. What does this indicate?
A3: A change in color, such as the development of a yellow or brownish tint, is often an indicator of degradation, likely due to oxidation or the formation of polymeric impurities. It is recommended to verify the purity of the material using an appropriate analytical method, such as HPLC or GC, before use.
Q4: Is 2-(Piperidin-1-yl)ethylamine sensitive to pH in aqueous solutions?
A4: Yes, as an amine, its stability can be pH-dependent. In acidic conditions, the amine groups will be protonated, which can increase solubility but may also make the compound susceptible to certain hydrolytic degradation pathways.[6] In basic conditions, the free base is more prone to oxidation.[6] For aqueous solutions, using a buffered system is advisable to maintain a stable pH. The optimal pH for stability should be determined empirically.
Q5: What are the potential degradation products of 2-(Piperidin-1-yl)ethylamine?
A5: While specific degradation products for this exact molecule are not extensively documented in the provided search results, based on the general chemistry of amines, potential degradation products could arise from:
-
Oxidation: N-oxidation of the tertiary amine on the piperidine ring or oxidation of the primary amine group.[3][7]
-
Ring Opening: Under harsh conditions, the piperidine ring could potentially undergo cleavage.
-
Polymerization: Formation of higher molecular weight impurities.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and storage of 2-(Piperidin-1-yl)ethylamine.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/GC analysis of a freshly prepared solution. | Contamination of the solvent or glassware. Degradation of the compound upon dissolution. | Use high-purity solvents and thoroughly clean all glassware. Prepare solutions fresh before use and analyze them promptly. Consider preparing solutions at a lower temperature. |
| Decreased purity of the solid material over time. | Improper storage conditions (exposure to air, light, or moisture). | Store the solid compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a desiccator, and protected from light in a refrigerator (2-8 °C).[6] |
| Inconsistent experimental results. | Use of a degraded stock solution. | Always use freshly prepared solutions from a solid material that has been stored under optimal conditions. If a stock solution must be stored, it should be refrigerated and its purity should be checked before each use. |
| Precipitation of the compound in an aqueous buffer. | Poor solubility at the buffer's pH. | Verify the pH of the buffer. The solubility of amines is highly pH-dependent.[6] Adjusting the pH may be necessary to ensure the compound remains in solution. |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting stability issues with 2-(Piperidin-1-yl)ethylamine.
Caption: A step-by-step workflow for troubleshooting unexpected degradation of 2-(Piperidin-1-yl)ethylamine.
In-depth Technical Protocols
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, immediately transfer the container to a refrigerator (2-8 °C).
-
Inert Atmosphere: For long-term storage, it is highly recommended to blanket the compound with an inert gas like argon or nitrogen before sealing the container.
-
Dispensing: When removing material, allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound. Work quickly and in a low-humidity environment.
-
Sealing: After dispensing, re-blanket the container with an inert gas and seal it tightly.
-
Solution Storage: If solutions must be stored, they should be kept in a refrigerator and protected from light. For aqueous solutions, use a buffer to maintain a stable pH. It is best practice to prepare solutions fresh for each experiment.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify the potential degradation pathways and the intrinsic stability of the molecule.[5]
-
Sample Preparation: Prepare a stock solution of 2-(Piperidin-1-yl)ethylamine in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[5]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[5]
-
Thermal Degradation (Solid): Place the solid compound in an oven at a suitable temperature (e.g., 70°C) for 48 hours.[5]
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.
-
-
Analysis: After the designated time, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any major degradation products.
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for 2-(Piperidin-1-yl)ethylamine based on general amine chemistry.
Caption: A diagram showing potential degradation routes for 2-(Piperidin-1-yl)ethylamine under various stress conditions.
Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To slow down the rate of thermal degradation.[4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation.[1][3] |
| Light | Protected from light (Amber vial or dark place) | To prevent photolytic degradation.[5] |
| Moisture | Tightly sealed container, store in a dry place | To prevent hydrolysis and other moisture-related degradation. |
References
- Amine Degradation → Term - Climate → Sustainability Directory. (2026, February 3).
- Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2021, March 29).
- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI. (2025, November 18).
- Oxidative degradation of amine solvents for C02 capture - The University of Texas at Austin.
- New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms - ACS Publications. (2009, September 28).
- Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. (2025, May 15).
- 2-PIPERAZIN-1-YLETHYLAMINE - Ataman Kimya.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
- Tertiary amines (OR) alkylamines, (corrosive liquid) - PubChem.
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18).
- Page 1 of 8 Safety Data Sheet COMMISION REGUALTION (EU) NO 2015/830 OF 1st June 2015 Amending Annex II of Regulation EU No 453/ - Alkyl Amines Chemicals Limited.
- Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine - Benchchem.
- Safety Data Sheet. (2019, July 20).
- Page 1 of 7 Safety Data Sheet COMMISION REGUALTION (EU) NO 2015/830 OF 1st June 2015 Amending Annex II of Regulation EU No 453/ - Alkyl Amines Chemicals Limited.
- "2-Piperidin-1-ylmethyl-benzylamine" stability problems in experimental conditions - Benchchem.
- Thermal stability and thermal decomposition study of hindered amine light stabilizers.
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
- 1-(2-Aminoethyl)piperidine - Santa Cruz Biotechnology.
- Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends - MDPI. (2020, May 21).
- SAFETY DATA SHEET - PPG. (2025, February 13).
- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky.
- Thermal Stability of Amine Compounds and Dichloromethane - Aidic.
- 2-(2-ETHYL-PIPERIDIN-1-YL)-ETHYLAMINE - Echemi.
- Technical Support Center: Ethyl Piperidinoacetylaminobenzoate Stability and Degradation - Benchchem.
- Ethyl[2-(piperidin-1-yl)ethyl]amine - PubChemLite.
Sources
Validation & Comparative
Comparative Binding Affinities of Sigma-1 Receptor Ligands: A Technical Guide for Drug Development
The Sigma-1 Receptor (S1R) has emerged as a highly compelling pluripotent drug target for neurodegenerative diseases, depression, and neuropathic pain 1[1]. Unlike classical G-protein-coupled receptors (GPCRs) or ion channels, S1R is a unique ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM) 2[2].
For researchers and drug development professionals, accurately measuring and comparing the binding affinities (
Mechanistic Grounding: Agonists vs. Antagonists at the MAM
In S1R pharmacology, the terms "agonist" and "antagonist" do not refer to the opening of an intrinsic ion pore or the activation of a G-protein. Instead, causality is defined by the ligand's effect on protein-protein interactions—specifically, the dissociation of S1R from the ER resident chaperone BiP (GRP78) 3[4].
-
Agonists (e.g., (+)-pentazocine, PRE-084) bind to the S1R pocket, inducing a conformational change that promotes its dissociation from BiP. The freed S1R then stabilizes inositol 1,4,5-trisphosphate type 3 receptors (IP3R3), facilitating calcium (
) efflux from the ER into mitochondria to boost ATP production and promote cellular survival5[5]. -
Antagonists (e.g., haloperidol, NE-100) bind to the same pocket but stabilize the S1R-BiP heteromeric complex, effectively blocking the chaperone activity and preventing the agonist-induced
modulation 6[6].
Fig 1: Mechanism of Sigma-1 Receptor modulation by agonists versus antagonists at the ER membrane.
Quantitative Comparison of S1R Ligand Affinities
When evaluating S1R ligands, the equilibrium inhibition constant (
Below is a consolidated comparison of prototypical S1R ligands utilized in preclinical and clinical research 7[7].
| Ligand | Pharmacological Profile | Approximate | S1R / S2R Selectivity | Primary Research / Clinical Application |
| (+)-Pentazocine | Prototypical Agonist | 1.0 - 5.0 | High | Gold-standard radioligand reference |
| PRE-084 | Selective Agonist | 2.0 - 4.0 | High | Nootropic & neuroprotection models |
| Cutamesine (SA4503) | Agonist | ~4.6 | Moderate | Stroke & major depression clinical trials |
| Fluvoxamine | Agonist (SSRI) | ~36.0 | Moderate | Antidepressant with S1R-mediated efficacy |
| Haloperidol | Prototypical Antagonist | 1.0 - 8.0 | Low | Antipsychotic / Non-specific binding control |
| NE-100 | Selective Antagonist | 1.0 - 4.0 | High | Reference antagonist for in vivo blockade |
| BD1047 | Antagonist | 0.9 - 2.0 | Moderate | Neuropathic pain and allodynia research |
Self-Validating Experimental Protocol: Radioligand Binding Assay
To objectively determine the
Step 1: Membrane Preparation (Subcellular Fractionation)
-
Action: Homogenize guinea pig or rat brain/liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose. Centrifuge the homogenate at 1,000 × g for 10 minutes to remove nuclei and unbroken cells. Centrifuge the resulting supernatant at 30,000 × g for 30 minutes.
-
Causality Rationale: S1R is not a cell-surface GPCR; it is an intracellular membrane protein. Differential centrifugation is strictly required to enrich the MAM/ER fraction (the pellet from the 30,000 × g spin), maximizing the signal-to-noise ratio.
Step 2: Assay Setup & Internal Validation
-
Action: In a 96-well deep-well plate, combine:
-
of the test compound (at varying concentrations,
to M). -
of
(+)-pentazocine (final concentration ~3.0 nM). - of the prepared membrane suspension (~0.2 mg protein/well).
-
of the test compound (at varying concentrations,
-
System Validation (Crucial): Dedicate at least three wells to a Non-Specific Binding (NSB) Control using
unlabelled haloperidol. -
Causality Rationale: Haloperidol at
will completely saturate all specific S1R binding sites. Any radioactivity detected in these wells represents the radioligand sticking non-specifically to lipids or plastic. Validation trigger: If NSB exceeds 20-30% of total binding, the assay is invalid (indicating either degraded radioligand or insufficient filter washing).
Step 3: Incubation & Equilibrium
-
Action: Incubate the plates at 37°C for 120 minutes.
-
Causality Rationale: S1R binding kinetics are highly temperature-dependent. A 120-minute incubation at 37°C ensures that the competitive binding between the tritiated tracer and the test ligand reaches true thermodynamic equilibrium, a strict prerequisite for applying the Cheng-Prusoff equation.
Step 4: Rapid Vacuum Filtration
-
Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour. Wash filters three times with
of ice-cold Tris-HCl buffer. -
Causality Rationale:
(+)-pentazocine is highly lipophilic and will bind directly to untreated glass fibers, destroying assay resolution. Pre-soaking in PEI (a cationic polymer) neutralizes the negative charge of the glass fibers, drastically reducing background noise. Ice-cold wash buffer is used to kinetically "freeze" the receptor-ligand complex, preventing dissociation during the wash step.
Step 5: Detection and Cheng-Prusoff Analysis
-
Action: Extract the filters, add liquid scintillation cocktail, and quantify radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter. Calculate
using the formula: .
Fig 2: Self-validating workflow for competitive radioligand binding assays targeting S1R.
Conclusion
The pharmacological targeting of the Sigma-1 Receptor represents a paradigm shift from traditional receptor antagonism/agonism to intracellular chaperone modulation. When developing novel S1R therapeutics—whether they are highly selective neuroprotectants or Multi-Target Directed Ligands (MTDLs)—rigorous, self-validating radioligand binding assays are the foundational requirement for establishing structure-activity relationships (SAR). By strictly controlling variables like subcellular fractionation and non-specific binding, researchers can ensure their
References
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening Source: NIH PubMed Central (PMC) URL:[Link]
-
Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives Source: MDPI URL:[Link]
-
The sigma-1 receptor chaperone as an inter-organelle signaling modulator Source: NIH PubMed Central (PMC) URL:[Link]
-
Advancing depression treatment: the role of sigma receptor ligands Source: Frontiers in Pharmacology URL:[Link]
-
The Pharmacology of Sigma-1 Receptors Source: NIH PubMed Central (PMC) URL:[Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases Source: Frontiers in Neuroscience URL:[Link]
Sources
- 1. Frontiers | Advancing depression treatment: the role of sigma receptor ligands [frontiersin.org]
- 2. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-(Piperidin-1-yl)ethylamine
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and product safety. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 2-(Piperidin-1-yl)ethylamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, offering a practical framework for researchers, scientists, and drug development professionals.
The validation process demonstrates that an analytical procedure is fit for its intended purpose.[1] This principle, championed by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensures that the analytical data generated is reliable, reproducible, and accurate.[2][3] The recent ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach, where method validation is a continuous process from development through routine use.[3][4][5]
This guide will focus on a primary, robust method—High-Performance Liquid Chromatography with UV detection (HPLC-UV)—and compare it with a viable alternative, Gas Chromatography-Mass Spectrometry (GC-MS).
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
For a non-volatile, polar compound like 2-(Piperidin-1-yl)ethylamine, HPLC is often the technique of choice. While the analyte itself lacks a strong chromophore for high-sensitivity UV detection, it can be readily quantified using pre-column derivatization to attach a UV-active functional group, a common and effective strategy for amines.[6]
The Rationale Behind HPLC-UV with Derivatization
The decision to employ HPLC with derivatization is based on several factors:
-
Versatility: HPLC is suitable for a wide range of non-volatile and thermally labile compounds, which is a key advantage over GC.[7]
-
Specificity: The combination of chromatographic separation and a derivatizing agent that reacts specifically with primary or secondary amines enhances the method's ability to unequivocally assess the analyte in the presence of other components.[2]
-
Accessibility: HPLC-UV systems are standard equipment in most analytical laboratories, making this a widely applicable method.
The validation of this method must be a self-validating system, where each parameter confirms the method's suitability for its intended purpose.[8]
Experimental Workflow: Validation of the HPLC-UV Method
The validation protocol is designed to rigorously test the method's performance characteristics against predefined acceptance criteria, as stipulated by ICH Q2(R2) guidelines.[2][9][10]
Summary of Validation Data
The following tables represent hypothetical but realistic data from a validation study for 2-(Piperidin-1-yl)ethylamine using a derivatization-based HPLC-UV method.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 5.0 (LOQ) | 52,150 |
| 25.0 | 258,900 |
| 50.0 | 510,200 |
| 75.0 | 765,500 |
| 100.0 (100%) | 1,015,000 |
| 125.0 | 1,270,500 |
| Correlation Coefficient (r²) | 0.9998 |
| Range | 5.0 - 125.0 µg/mL |
Table 2: Accuracy (Recovery)
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | %RSD |
|---|---|---|---|
| Low (50%) | 50.0 | 99.5 | 0.8% |
| Mid (100%) | 100.0 | 100.8 | 0.6% |
| High (120%) | 120.0 | 101.2 | 0.5% |
| Acceptance Criteria | | 98.0 - 102.0% | ≤ 2.0% |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | %RSD of Peak Area |
|---|---|---|
| Repeatability (n=6) | 100.0 | 0.75% |
| Intermediate (Day 1 vs Day 2) | 100.0 | 1.10% |
| Acceptance Criteria | | ≤ 2.0% |
Step-by-Step HPLC-UV Validation Protocol
-
Objective : To validate an HPLC-UV method for the quantification of 2-(Piperidin-1-yl)ethylamine in a drug substance.
-
Instrumentation & Reagents :
-
HPLC system with UV detector (e.g., Agilent 1260 Infinity II).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Derivatizing agent (e.g., Dansyl Chloride).
-
Acetonitrile (HPLC Grade), Water (HPLC Grade), Buffer salts.
-
Reference standard of 2-(Piperidin-1-yl)ethylamine.
-
-
Chromatographic Conditions (Example) :
-
Mobile Phase: Isocratic mixture of Acetonitrile and Acetate Buffer (pH 4.5) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (dependent on the derivative).
-
Injection Volume: 10 µL.
-
-
Validation Procedures :
-
Specificity : Inject blank (diluent), placebo, reference standard, and a spiked sample containing the analyte and potential impurities. The analyte peak should be well-resolved from all other peaks.
-
Linearity : Prepare a series of at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Plot peak area against concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy : Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.[11] Calculate the percentage recovery.
-
Precision :
-
Repeatability: Perform six replicate injections of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.[11]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the %RSD for each set and for the combined data.
-
-
LOD & LOQ : Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness : Introduce small, deliberate changes to method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content, ±0.1 in pH). The system suitability criteria must still be met.
-
Alternative Method: Gas Chromatography (GC-MS)
Gas chromatography is another powerful technique for analyzing amines.[12] For a compound like 2-(Piperidin-1-yl)ethylamine, which has a relatively high boiling point (222 °C), GC analysis would likely require derivatization to increase its volatility and improve peak shape.[7][13]
Comparative Analysis: HPLC-UV vs. GC-MS
The choice between these two powerful techniques depends critically on the analytical objective.
Table 4: Performance Comparison of HPLC-UV and GC-MS
| Parameter | HPLC-UV with Derivatization | GC-MS with Derivatization |
|---|---|---|
| Principle | Separation in liquid phase based on polarity. | Separation of volatile compounds in gas phase.[14] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires volatile or derivatized analytes.[14] |
| Sample Preparation | Involves derivatization, filtration. | Involves derivatization, possible extraction. |
| Sensitivity | Good (ng to µg range), dependent on chromophore. | Excellent (pg to ng range), especially with MS detection. |
| Selectivity | Good, enhanced by specific derivatization. | Excellent, mass spectrometer provides structural information. |
| Throughput | Moderate, typical run times of 10-30 minutes. | Can be faster, but sample preparation may be longer. |
| Instrumentation | Widely available, lower cost. | More complex, higher initial investment. |
| Key Advantage | Robustness and applicability to a wide range of APIs. | High sensitivity and definitive identification via mass spectra. |
A Guide to Method Selection
Choosing the right analytical tool is a critical decision driven by the specific needs of the analysis, from early-stage development to final product release testing.
Conclusion
The validation of an analytical method for 2-(Piperidin-1-yl)ethylamine is a systematic process that ensures the generation of high-quality, reliable data. While a derivatization-based HPLC-UV method stands out as a robust and versatile primary choice for assay and impurity testing, GC-MS offers superior sensitivity and selectivity, particularly for identifying volatile impurities.
The ultimate choice of method should be guided by the Analytical Target Profile (ATP), which prospectively defines the method's purpose and required performance characteristics.[3][4] By following the principles outlined in international guidelines and applying a rigorous, science-based approach to validation, researchers can build a foundation of trust in their analytical results, ensuring the quality and safety of the final pharmaceutical product.
References
- Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Scribd. FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link]
-
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Available from: [Link]
-
U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available from: [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
- European Bioanalysis Forum. (2012, February 15).
-
European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Available from: [Link]
- Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal, 10(7).
-
ResearchGate. Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Available from: [Link]
-
World Health Organization. (2015, May 28). Validation of Analytical Methods. Available from: [Link]
-
PubMed. (2008, July 15). Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. Available from: [Link]
- International Journal of Research and Review. (2025, August 8).
-
Ataman Kimya. 2-PIPERAZIN-1-YLETHYLAMINE. Available from: [Link]
-
ResearchGate. (2025, August 10). Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine. Available from: [Link]
- Oreate AI Blog. (2026, January 15). Understanding Primary and Secondary Amines: A Closer Look.
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]
-
Agilent. Analysis of primary, secondary and tertiary amines. Available from: [Link]
- ChemistryTalk. (2026, February 25). Top 10 Differences Between Primary Secondary and Tertiary Amines?.
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]
-
Organic Syntheses. Piperidine, 1-ethyl-. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
Shimadzu. Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. Available from: [Link]
-
ResearchGate. (2010, November 10). HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants. Available from: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. agilent.com [agilent.com]
- 13. 2-(1-Piperazinyl)ethylamine for synthesis 140-31-8 [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Novel Dopamine Receptor Agonists: A Guide for Researchers
The landscape of dopamine receptor pharmacology is undergoing a significant transformation. For decades, therapeutic strategies, particularly for Parkinson's disease and schizophrenia, have been dominated by agents targeting D2-like receptors. While effective for many, these treatments are often accompanied by a range of debilitating side effects. The advent of novel dopamine receptor agonists, engineered for greater subtype selectivity and functional specificity, offers the promise of improved therapeutic outcomes with enhanced safety profiles. This guide provides an in-depth, head-to-head comparison of these emerging compounds, grounded in preclinical and clinical data, to empower researchers and drug development professionals in their pursuit of next-generation therapies.
The Evolving Paradigm: From Broad-Spectrum to Precision Dopaminergic Modulation
The five dopamine receptor subtypes are broadly classified into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[1] These G protein-coupled receptors (GPCRs) mediate diverse physiological functions, including motor control, cognition, motivation, and reward.[1] Traditional dopamine agonists, such as pramipexole and ropinirole, primarily target the D2/D3 receptors.[2] While they provide symptomatic relief in Parkinson's disease, their lack of selectivity can lead to side effects like excessive daytime sleepiness, compulsive behaviors, and psychosis.[2][3]
The current frontier in dopamine agonist development is focused on two key principles: receptor subtype selectivity and biased agonism . By selectively targeting specific receptor subtypes (e.g., D1/D5 or D3) or by designing ligands that preferentially activate specific intracellular signaling pathways (G protein vs. β-arrestin), researchers aim to isolate the desired therapeutic effects from the mechanisms underlying adverse events.
Comparative Preclinical Pharmacology of Novel Dopamine Agonists
A thorough understanding of a compound's preclinical profile is paramount for predicting its clinical potential. This section provides a comparative analysis of the in vitro pharmacological properties of key novel dopamine receptor agonists.
Table 1: Comparative In Vitro Profile of Novel Dopamine Receptor Agonists
| Compound | Target Receptor(s) | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Intrinsic Activity (% of Dopamine) | Key Characteristics |
| Tavapadon (CVL-751) | D1/D5 | D1: 9D5: 13D2: ≥6210D3: ≥6720D4: ≥4870[4][5][6] | D1: 19D5: 17[4] | D1: 65%D5: 81%[4][6] | Highly selective D1/D5 partial agonist.[4][6] |
| Apomorphine | Non-selective | D1, D2, D3, D4, D5 (High affinity) | cAMP Pathway: D1: 0.78D2L: 0.10D2S: 0.07D3: 2.20D4: 0.1D5: 5.34β-arrestin Pathway: D1: 92.97D2L: 6.35D2S: 11.55D3: 9.40D4: 36.92D5: 96.45[7] | cAMP Pathway: Full agonist at all subtypesβ-arrestin Pathway: D1: 28%D2S: 90%D2L: 83%D3: 94%D4: 52%D5: 76%[8] | Non-selective agonist with biased signaling, particularly at D1, D4, and D5 receptors, favoring the G protein pathway.[7][8] |
| ML417 | D3 | D3: Potent | Potent β-arrestin translocation, G protein activation, and pERK | - | Highly selective D3 receptor agonist.[9] |
| UNC9994 | D2 (β-arrestin biased) | - | β-arrestin: Potent partial agonistG protein: Inactive | β-arrestin: 64% (relative to quinpirole) | β-arrestin-biased D2 partial agonist.[10] |
Causality Behind Experimental Choices: The selection of these preclinical assays is critical for a comprehensive characterization of a novel agonist.
-
Radioligand Binding Assays (Ki): Determine the affinity of a compound for its target receptor, a primary indicator of its potency and selectivity.
-
Functional Assays (EC50 and Intrinsic Activity): Measure the compound's ability to elicit a cellular response upon binding to the receptor. cAMP assays are a classic measure of Gs/Gi protein coupling, while β-arrestin recruitment assays are essential for identifying and quantifying biased agonism.
Dissecting the Mechanism: Signaling Pathways and Biased Agonism
The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another.[11] This has profound implications for drug design, as it may be possible to separate the pathways mediating therapeutic effects from those causing side effects.
Dopamine Receptor Signaling Pathways
Dopamine receptors trigger a cascade of intracellular events upon activation. D1-like receptors typically couple to Gαs/olf, leading to an increase in cyclic AMP (cAMP), while D2-like receptors couple to Gαi/o, inhibiting cAMP production.[12] Both receptor families can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.
Caption: Canonical G protein and β-arrestin signaling pathways for dopamine receptors.
Biased Agonism: A New Frontier
Novel agonists are being designed to selectively engage these pathways. For instance, a G protein-biased D2 receptor agonist might provide antipsychotic effects with a reduced risk of the motor side effects associated with β-arrestin recruitment.[13] Conversely, β-arrestin-biased D2 agonists are being explored for their potential to treat psychosis with a lower incidence of extrapyramidal symptoms.[10]
Caption: Schematic representation of unbiased versus biased agonism at a dopamine receptor.
Head-to-Head Clinical Performance
Ultimately, the value of a novel agonist is determined by its performance in clinical trials. This section summarizes key clinical findings, with a focus on head-to-head comparisons where available.
Tavapadon: A Case Study in D1/D5 Partial Agonism
Tavapadon has emerged as a promising candidate for the treatment of Parkinson's disease.[14] Its development program, the TEMPO trials, has provided a wealth of data on its efficacy and safety.
-
TEMPO-1 and TEMPO-2: These trials evaluated tavapadon as a monotherapy in early-stage Parkinson's disease.[2][15][16] Both fixed-dose (TEMPO-1) and flexible-dose (TEMPO-2) regimens demonstrated statistically significant improvements in motor function (MDS-UPDRS Parts II and III combined score) compared to placebo.[15][17][18]
-
TEMPO-3: This trial assessed tavapadon as an adjunct to levodopa in patients with motor fluctuations.[18] The addition of tavapadon significantly increased "ON" time without troublesome dyskinesia and reduced "OFF" time.[18]
-
Safety Profile: Across the TEMPO trials, tavapadon was generally well-tolerated.[2] Notably, it has been associated with a lower incidence of common dopamine agonist side effects such as somnolence and impulse control disorders, a key differentiator from D2/D3 agonists.[2][5]
Network Meta-Analysis of Non-Ergot Dopamine Agonists in Parkinson's Disease
While direct head-to-head trials of all novel agonists are rare, network meta-analyses provide a statistical framework for indirect comparisons.
-
Early Parkinson's Disease: A systematic review and network meta-analysis of six non-ergot dopamine agonists (piribedil, rotigotine, pramipexole IR/ER, and ropinirole IR/PR) found that all were effective in improving motor symptoms compared to placebo.[4][15] Piribedil showed a trend towards better efficacy, particularly as monotherapy.[4][15]
-
Advanced Parkinson's Disease: In patients with motor fluctuations, a network meta-analysis showed that apomorphine was most effective at increasing "ON" time without troublesome dyskinesia.[18][19] Pramipexole, ropinirole, and rotigotine also demonstrated significant benefits as adjuncts to levodopa.[18]
Experimental Protocols: A Guide to In Vitro Characterization
To ensure the reproducibility and validity of preclinical findings, standardized and well-documented experimental protocols are essential. This section provides detailed methodologies for key in vitro assays used to characterize novel dopamine receptor agonists.
Protocol 1: Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a specific dopamine receptor subtype.
Objective: To quantify the binding affinity of a novel agonist.
Materials:
-
Cell membranes expressing the human dopamine receptor of interest (e.g., D1, D2, D3).
-
Radioligand specific for the receptor subtype (e.g., [³H]-Spiperone for D2 receptors).
-
Test compound (novel agonist).
-
Non-specific binding control (e.g., Haloperidol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates, scintillation counter, and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a concentration close to its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.[20]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve and then converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: cAMP Accumulation Assay for Functional Activity
This protocol measures the ability of a novel agonist to stimulate (for D1-like receptors) or inhibit (for D2-like receptors) the production of cyclic AMP.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a novel agonist.
Materials:
-
CHO-K1 cells stably expressing the human dopamine receptor of interest.
-
Test compound (novel agonist).
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
cAMP assay kit (e.g., TR-FRET based).
-
Cell culture reagents and 384-well plates.
Procedure:
-
Seed the cells in 384-well plates and incubate overnight.
-
Replace the medium with assay buffer.
-
Add various concentrations of the test compound. For Gi-coupled receptors, co-incubate with a fixed concentration of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.[20]
-
Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP response against the logarithm of the test compound concentration. The EC50 and Emax values are determined from this curve.
Protocol 3: β-Arrestin Recruitment Assay
This protocol quantifies the recruitment of β-arrestin to the activated dopamine receptor, a key indicator of biased agonism.
Objective: To assess the potential for biased agonism of a novel agonist.
Materials:
-
Cell line engineered to express the dopamine receptor tagged with a reporter enzyme fragment and β-arrestin tagged with the complementary enzyme fragment (e.g., DiscoveRx PathHunter or Promega NanoBiT).
-
Test compound (novel agonist).
-
Substrate for the reporter enzyme.
-
Cell culture reagents and 384-well plates.
Procedure:
-
Seed the cells in 384-well plates and incubate overnight.
-
Add various concentrations of the test compound.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the enzyme substrate and measure the resulting luminescent or fluorescent signal.
-
Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the test compound concentration. The EC50 and Emax values for β-arrestin recruitment are determined from this curve and can be compared to the values obtained from G protein-dependent assays to calculate a bias factor.
Future Directions and Emerging Concepts
The field of dopamine receptor pharmacology is continuously advancing. Beyond subtype selectivity and biased agonism, other innovative approaches are being explored:
-
Dopamine D3 Receptor Agonists: The D3 receptor's more restricted expression in the brain compared to the D2 receptor makes it an attractive target for treating conditions like addiction and schizophrenia with potentially fewer side effects.[10][17]
-
Novel Mechanisms for Schizophrenia: Recognizing the limitations of D2 receptor antagonism, research is now focused on novel targets such as trace amine-associated receptor 1 (TAAR1) and muscarinic acetylcholine receptors to modulate dopamine signaling indirectly.[12][20][21]
-
Allosteric Modulators: Positive and negative allosteric modulators (PAMs and NAMs) offer a more nuanced approach to receptor modulation by binding to a site distinct from the endogenous ligand binding site, thereby fine-tuning receptor activity.
Conclusion
The development of novel dopamine receptor agonists represents a paradigm shift in the treatment of dopamine-related disorders. By moving beyond the "one-size-fits-all" approach of broad-spectrum D2 agonists, researchers are now able to design molecules with unprecedented precision, targeting specific receptor subtypes and signaling pathways. This guide has provided a comprehensive overview of the preclinical and clinical data for these emerging therapies, along with the experimental methodologies crucial for their characterization. As our understanding of the intricate complexities of dopamine receptor signaling deepens, we can anticipate the arrival of even more sophisticated and effective treatments that will significantly improve the lives of patients worldwide.
References
-
tavapadon (CVL-751, PF-06649751) - Drug Hunter. (2025, March 12). Retrieved from [Link]
-
Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease - MDPI. (2025, September 2). Retrieved from [Link]
-
Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials - PubMed. (2021, October 29). Retrieved from [Link]
-
Tavapadon - Wikipedia. (n.d.). Retrieved from [Link]
-
AbbVie Announces Positive Topline Results from Phase 3 TEMPO-1 Trial Evaluating Tavapadon as a Monotherapy for Parkinson's Disease. (2024, September 26). Retrieved from [Link]
-
Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease - PMC. (2025, September 2). Retrieved from [Link]
-
Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC. (n.d.). Retrieved from [Link]
-
Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC. (n.d.). Retrieved from [Link]
-
Functional Activity of Apomorphine Relative to Dopamine at Dopamine Receptors: Findings from G Protein Coupled Receptor Biosensor Assays - MDS Abstracts. (n.d.). Retrieved from [Link]
-
AAN 2025: Tavapadon offers rapid, sustained motor benefits - Parkinson's News Today. (2025, April 11). Retrieved from [Link]
-
Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy | PNAS. (n.d.). Retrieved from [Link]
-
Two New Parkinson's Therapies Enter Final Stages of Clinical Trials. (2026, January 6). Retrieved from [Link]
-
TEMPO: Tavapadon Shows Promise as Both First and Adjunct Therapy in Parkinson's. (2025, April 11). Retrieved from [Link]
-
Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC - NIH. (n.d.). Retrieved from [Link]
-
Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC. (2025, October 15). Retrieved from [Link]
-
Novel Dopamine Therapeutics for Cognitive Deficits in Schizophrenia - PMC - NIH. (n.d.). Retrieved from [Link]
-
Comparison of in vitro binding properties of a series of dopamine antagonists and agonists for cloned human dopamine D2S and D2L receptors and for D2 receptors in rat striatal and mesolimbic tissues, using [125I] 2 - PubMed. (1993). Retrieved from [Link]
-
Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - MDPI. (2021, August 24). Retrieved from [Link]
-
Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease - PMC. (2025, September 2). Retrieved from [Link]
-
D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. (n.d.). Retrieved from [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC. (n.d.). Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved from [Link]
-
Discovery, Optimization, and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed. (2020, May 28). Retrieved from [Link]
-
A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D 2 -Like Receptors - MDPI. (2020, August 24). Retrieved from [Link]
-
After 70 years, a new class of drugs for schizophrenia | Drug Discovery News. (2024, July 29). Retrieved from [Link]
-
Dopamine Receptor Agonists & Parkinson's | APDA. (2024, February 27). Retrieved from [Link]
-
D1 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Retrieved from [Link]
-
Novel and Potent Dopamine D 2 Receptor Go-Protein Biased Agonists - ACS Publications. (2019, January 14). Retrieved from [Link]
-
Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays - PMC. (2025, June 19). Retrieved from [Link]
-
Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials - PMC. (2021, October 29). Retrieved from [Link]
-
Novel and Emerging Pharmacologic Treatments for Schizophrenia | Neurotorium. (2023, November 14). Retrieved from [Link]
-
Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis - Frontiers. (2023, June 15). Retrieved from [Link]
-
cAMP Accumulation Assay - Creative BioMart. (n.d.). Retrieved from [Link]
-
PARKINSON TRIALS | Neurology Today. (n.d.). Retrieved from [Link]
-
Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC. (n.d.). Retrieved from [Link]
-
Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - Frontiers. (2020, July 13). Retrieved from [Link]
-
Binding affinity of dopamine agonists for dopaminergic and nondopaminergic receptors. - ResearchGate. (n.d.). Retrieved from [Link]
-
Competitive Radioligand Binding Assay for the Inhibition of [³H] - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 2. New Parkinson’s Therapies Enter Final Stages of Clinical Trials [apdaparkinson.org]
- 3. grinbandlab.org [grinbandlab.org]
- 4. drughunter.com [drughunter.com]
- 5. mdpi.com [mdpi.com]
- 6. Tavapadon - Wikipedia [en.wikipedia.org]
- 7. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel Dopamine Therapeutics for Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]
- 12. neurotorium.org [neurotorium.org]
- 13. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acs.figshare.com [acs.figshare.com]
- 15. news.abbvie.com [news.abbvie.com]
- 16. Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 18. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 19. Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Comparing dopamine agonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Audience: Researchers, Medicinal Chemists, and Assay Biologists Content Focus: Receptor Selectivity, Structure-Activity Relationships (SAR), and Pharmacological Profiling
Introduction: The Strategic Role of the Piperidine Pharmacophore
In modern medicinal chemistry, 2-(Piperidin-1-yl)ethylamine (also known as 1-(2-Aminoethyl)piperidine or AEP) serves as a privileged building block [1]. Featuring a highly basic tertiary amine and a lipophilic six-membered ring, the AEP moiety is frequently grafted onto core scaffolds to enhance target binding affinity, improve aqueous solubility, and modulate pharmacokinetic profiles.
AEP is extensively utilized in the development of G-Protein Coupled Receptor (GPCR) ligands (e.g., Histamine H3/H4, Cannabinoid CB1) and allosteric enzyme modulators, such as Glucokinase Activators (GKAs) [1, 2]. However, because the piperidine-ethylamine motif mimics endogenous biogenic amines, compounds containing AEP carry an inherent risk of off-target polypharmacology. Rigorous selectivity profiling against related receptors is therefore a critical path in lead optimization.
This guide provides an objective comparison of AEP against alternative amine side-chains and details the self-validating experimental workflows required to profile its receptor selectivity accurately.
Comparative Performance: AEP vs. Alternative Amine Moieties
When optimizing a lead compound, medicinal chemists must choose the appropriate terminal amine. The selection directly impacts the molecule's steric bulk, pKa, and hydrogen-bonding capacity. We compare AEP against three common alternatives: 2-(Pyrrolidin-1-yl)ethylamine , 2-(Morpholin-1-yl)ethylamine , and N,N-dimethylethylenediamine .
Physicochemical Comparison
The structural differences between these amines dictate their receptor pocket interactions. The oxygen atom in morpholine reduces the basicity of the nitrogen and decreases lipophilicity, which can weaken salt-bridge formations with conserved Aspartate residues (e.g., Asp3.32 in GPCRs) compared to the piperidine ring.
| Amine Side-Chain | Ring Size / Type | Calculated pKa (Tertiary Amine) | Lipophilicity (LogP contribution) | Hydrogen Bond Acceptors |
| 2-(Piperidin-1-yl)ethylamine | 6-membered, aliphatic | ~10.4 | High | 1 |
| 2-(Pyrrolidin-1-yl)ethylamine | 5-membered, aliphatic | ~10.2 | Moderate | 1 |
| 2-(Morpholin-1-yl)ethylamine | 6-membered, heteroaliphatic | ~8.3 | Low | 2 |
| N,N-dimethylethylenediamine | Acyclic | ~9.8 | Very Low | 1 |
Pharmacological Efficacy & Selectivity Data
Experimental data demonstrates that the steric bulk and high lipophilicity of the AEP moiety often yield superior target engagement in deep hydrophobic pockets. For example, in the optimization of acetylenyl benzamide derivatives as Glucokinase Activators (GKAs), the substitution of a simple amine with AEP significantly improved enzyme potency [2].
Table 2: Comparative In Vitro Potency of Amine-Substituted Analogs (Data adapted from benchmark GKA and Adenosine Receptor studies [2, 3])
| Compound Moiety (R-Group) | Glucokinase Activation (EC₅₀, nM) | Adenosine A2a Binding (Kᵢ, nM)* | Off-Target hERG Liability |
| 2-(Piperidin-1-yl)ethylamine | 6.0 | 12.5 | Moderate |
| 2-(Pyrrolidin-1-yl)ethylamine | 6.0 - 7.0 | 28.4 | Low-Moderate |
| 2-(Morpholin-1-yl)ethylamine | 20.0 | >1000 | Low |
| N,N-dimethylethylenediamine | 37.0 | >5000 | Low |
(Note: While AEP and pyrrolidine analogs show equipotent low-nanomolar activity for primary targets, AEP's higher lipophilicity often requires stricter counter-screening against off-targets like hERG or non-target GPCRs).
Mechanistic Visualization
To understand how AEP-derived ligands modulate cellular responses, it is essential to map the signal transduction pathway. Below is the signaling cascade for an AEP-derived antagonist acting on a Gi/o-coupled GPCR.
Diagram illustrating the Gi/o-coupled GPCR signaling pathway modulated by AEP-derived ligands.
Experimental Workflows for Selectivity Profiling
To ensure scientific integrity, the profiling of AEP derivatives must utilize self-validating assay systems. The following protocols detail the step-by-step methodology for evaluating receptor selectivity, embedding causality to explain why specific experimental choices are made.
Protocol A: Radioligand Binding Assay (Primary Screen)
This assay determines the binding affinity (
-
Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the target receptor.
-
Causality: CHO cells lack endogenous biogenic amine receptors, providing a clean, zero-background matrix that prevents false positives.
-
-
Incubation: Incubate 10 µg of membrane protein with a radiolabeled tracer (e.g., [³H]-ligand) and varying concentrations of the AEP test compound (1 pM to 10 µM) in an assay buffer containing 5 mM MgCl₂.
-
Causality: Mg²⁺ ions are required to stabilize the high-affinity ternary complex (Receptor-G protein-Ligand), ensuring accurate affinity measurements.
-
-
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).
-
Causality: AEP derivatives are highly lipophilic. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the compound to the filter.
-
-
Self-Validation Check: Include a saturating concentration of a known unlabeled reference standard to define Non-Specific Binding (NSB). The assay is only validated if the specific binding window yields a Signal-to-Background (S/B) ratio > 5.
Protocol B: TR-FRET Functional cAMP Assay (Counter-Screen)
Binding does not equal function. This assay determines if the AEP compound acts as an agonist, antagonist, or inverse agonist.
-
Cell Plating: Seed 5,000 cells/well in a 384-well plate in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).
-
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of cAMP, artificially widening the detection window to capture transient signaling events.
-
-
Compound Addition: Add the AEP compound. For antagonist mode profiling, co-incubate with an EC₈₀ concentration of a reference agonist.
-
Detection: Add TR-FRET lysis buffer containing a Europium-labeled cAMP antibody and a fluorescent cAMP tracer.
-
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading the signal. This eliminates short-lived auto-fluorescence emitted by heterocyclic test compounds, ensuring high data fidelity.
-
-
Self-Validation Check: Calculate the Z'-factor using positive and negative controls. Proceed with data analysis only if
, confirming a robust and reproducible assay system.
Step-by-step experimental workflow for the receptor selectivity profiling of AEP analogs.
Conclusion
2-(Piperidin-1-yl)ethylamine (AEP) remains a top-tier pharmacophore for driving potency in target classes requiring deep hydrophobic pocket engagement and strong electrostatic interactions. While it outperforms morpholine and dimethylamine analogs in achieving low-nanomolar efficacy [2], its lipophilicity necessitates stringent, self-validating selectivity profiling to mitigate off-target liabilities. By employing orthogonal radioligand and TR-FRET functional assays, researchers can confidently harness the AEP moiety in their lead optimization campaigns.
References
- Chem-Impex. "1-(2-Aminoethyl)piperidine - Product Information and Applications." Chem-Impex International.
- National Institutes of Health (NIH) / PMC. "Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM.
- Google Patents. "US6762170B1 - 2-(purin-9-yl)-tetrahydrofuran-3,4-diol derivatives.
In Vivo Efficacy Evaluation of Piperidine-Based CNS Drug Candidates: A Comparative Guide
The Piperidine Pharmacophore in CNS Drug Design
The piperidine ring is a privileged structural motif in central nervous system (CNS) drug discovery. Characterized by a basic nitrogen atom (pKa ~10–11), piperidine derivatives are predominantly protonated at physiological pH. This protonation is non-negotiable for target engagement in many neurodegenerative pathways, as it enables the molecule to form critical cation-
In the context of Alzheimer's Disease (AD), the classic drug Donepezil utilizes its N-benzylpiperidine moiety to anchor into the catalytic anionic site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase (AChE), preventing the hydrolysis of acetylcholine. However, modern drug development has shifted toward [1]. By hybridizing the piperidine core with other pharmacophores, novel candidates can simultaneously inhibit AChE, block amyloid-
Fig 1: Dual-action mechanistic pathway of piperidine-based MTDLs in Alzheimer's models.
Quantitative Efficacy Comparison
To objectively evaluate the evolution of piperidine-based candidates, we compare Donepezil against two recently developed MTDL classes: Piperazine-benzylpiperidine hybrids (e.g., Compound 5d)[1] and Benzylpiperidine-benzimidazolinone hybrids (e.g., Compound 15b)[2].
| Candidate | Structural Class | Primary Target(s) | hAChE IC | A | In Vivo Efficacy (Scopolamine Model) |
| Donepezil | Benzylpiperidine | AChE | ~55 nM | None / Weak | Rescues spatial memory deficits[3] |
| Compound 5d | Piperazine-Benzylpiperidine | AChE, BACE-1, A | Comparable to Donepezil | Significant reduction (54% displacement) | Restores learning & memory behavior[1] |
| Compound 15b | Benzylpiperidine-Benzimidazolinone | AChE, BChE | 390 nM | N/A (Antioxidant active) | Ameliorates memory impairment[2] |
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate these candidates, in vivo models must validate both target engagement and phenotypic efficacy. The following protocols are designed as self-validating systems to ensure scientific integrity.
Protocol 1: Pharmacokinetics and Unbound Brain Penetration ( )
Causality & Logic: A CNS drug is only effective if its unbound fraction crosses the blood-brain barrier (BBB). A common pitfall in CNS drug discovery is relying solely on total brain homogenate concentrations. Because piperidine derivatives are highly lipophilic, they often sequester into brain lipid membranes. Measuring the unbound fraction via rapid equilibrium dialysis ensures the protocol validates actual target-accessible drug levels, preventing false-positive efficacy assumptions.
Step-by-Step Methodology:
-
Dosing: Administer the piperidine candidate (5 mg/kg) intravenously (IV) and orally (PO) to adult male C57BL/6 mice (n=5/time point).
-
Sampling: Collect systemic blood and whole brain tissue at discrete intervals (0.5, 1, 2, 4, 8, 24 h post-dose).
-
Equilibrium Dialysis: Homogenize brain tissue in a 1:3 ratio with phosphate-buffered saline. Perform rapid equilibrium dialysis (RED) on both plasma and brain homogenate across a semi-permeable membrane (molecular weight cutoff 8,000 Da) for 4 hours at 37°C to determine the unbound fractions (
and ). -
Quantification: Extract the analyte using acetonitrile protein precipitation. Quantify using LC-MS/MS.
-
Validation Metric: Calculate
. A confirms sufficient free-drug CNS penetration.
Protocol 2: Morris Water Maze (MWM) for Scopolamine-Induced Amnesia
Causality & Logic: , rapidly inducing a temporary cholinergic deficit that mimics Alzheimer's-related spatial memory loss[1]. The MWM forces the animal to rely on hippocampal spatial mapping. By including a Vehicle+Scopolamine negative control and a Donepezil positive control, this protocol becomes a self-validating system: it proves that the observed memory restoration is specifically due to the candidate's ability to rescue cholinergic tone in vivo.
Step-by-Step Methodology:
-
Habituation: Acclimate mice to the testing room for 24 hours. Fill a 120 cm circular pool with opaque water (22°C) and submerge an escape platform 1 cm below the surface.
-
Dosing Regimen: Administer the piperidine candidate (e.g., 5 mg/kg PO) 60 minutes prior to testing. Administer scopolamine (1 mg/kg IP) 30 minutes prior to testing to induce amnesia[1].
-
Acquisition Phase (Days 1-4): Release the mouse from four different starting quadrants. Record the escape latency to the hidden platform (maximum 60 seconds per trial).
-
Probe Trial (Day 5): Remove the platform. Allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of platform location crossings using automated tracking software.
-
Ex Vivo Biomarker Validation: Immediately post-probe trial, sacrifice the mice. Dissect the hippocampus and measure AChE activity, malondialdehyde (MDA) levels, and pro-inflammatory cytokines (TNF-
, IL-6) to confirm that behavioral efficacy correlates with biochemical target engagement[1].
Fig 2: Integrated workflow for in vivo efficacy and pharmacokinetic screening of CNS candidates.
Conclusion
While single-target piperidine drugs like Donepezil remain the clinical baseline for managing cholinergic deficits, the next generation of piperidine-based candidates must demonstrate polypharmacological efficacy. By utilizing rigorous, self-validating in vivo models that combine unbound brain pharmacokinetics with scopolamine-induced behavioral assays, researchers can confidently identify MTDLs that offer true disease-modifying potential.
References
-
Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy ACS Chemical Neuroscience URL:[Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]
-
Synthesis and acetylcholinesterase/butyrylcholinesterase inhibition activity of arecoline-, 4-thiazolidinone- and piperidine- based conjugates ResearchGate / European Journal of Medicinal Chemistry URL:[Link]
Sources
The Piperidine Paradox: A Guide to Cross-Validating In Vitro Potency with In Vivo Stability
Executive Summary
The piperidine ring is a "privileged scaffold" in medicinal chemistry, present in over 12,000 biologically active compounds (e.g., Donepezil, Fentanyl, Raloxifene). Its ubiquity stems from a favorable pKa (~10-11) that ensures ionic bonding with aspartate/glutamate residues in target proteins. However, this same physicochemical profile creates a translational gap: high in vitro potency often masks poor in vivo metabolic stability and erratic pharmacokinetics.
This guide addresses the "Piperidine Paradox." It provides a technical roadmap for researchers to rigorously validate piperidine-based hits, compare them against bioisosteres (e.g., morpholines), and utilize In Vitro-In Vivo Extrapolation (IVIVE) to predict clinical outcomes.
Part 1: The Pharmacophore & The Translation Gap
The Mechanism of Failure
To successfully translate a piperidine compound, one must understand its specific failure modes. The two primary drivers of in vivo attrition that are not captured in standard binding assays are:
-
Oxidative Liability (CYP450): The piperidine ring is electronically rich. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) target the carbon atoms
to the nitrogen. This leads to the formation of an unstable iminium ion, which hydrolyzes to an amino-aldehyde, resulting in ring opening or N-dealkylation. -
Lysosomotropic Trapping: Due to their high basicity (pKa > 8), lipophilic piperidines freely cross cell membranes but become protonated and trapped within acidic lysosomes (pH ~4.5).
-
Consequence: This results in an artificially high Volume of Distribution (
) and long half-life in tissues, but low free drug concentration ( ) in the plasma to drive efficacy.
-
DOT Diagram: Piperidine Metabolic Fate
The following diagram illustrates the critical oxidative pathway that researchers must block to improve stability.
Caption: The oxidative cascade of the piperidine ring by CYP450 enzymes, leading to inactivation via N-dealkylation or lactamization.
Part 2: Comparative Analysis – Piperidines vs. Alternatives[1][2]
When a piperidine lead shows poor metabolic stability, the standard medicinal chemistry tactic is bioisosteric replacement. The table below objectively compares the piperidine scaffold with its two most common alternatives: Morpholines and Fluorinated Piperidines .
| Feature | Piperidine (Parent) | Morpholine (Bioisostere) | 4,4-Difluoropiperidine |
| Structure | 6-membered N-ring | O-atom replaces C4 methylene | Fluorine at C4 |
| Basicity (pKa) | ~10.0 – 11.0 (High) | ~8.3 – 8.7 (Moderate) | ~8.5 – 9.5 (Lowered) |
| LogP (Lipophilicity) | High | Lower (More polar) | Moderate |
| Metabolic Stability | Low. Prone to oxidation at C2/C6. | High. Oxygen atom reduces electron density on N, suppressing oxidation. | High. Fluorine blocks metabolism at C4 and inductively deactivates ring. |
| Solubility | Moderate | High (H-bond acceptor) | Low to Moderate |
| hERG Liability | High (due to basicity) | Low | Low |
| Target Affinity | Often Optimal (Ionic bond) | Risk of potency loss (weaker ionic bond) | Maintains sterics, alters electronics |
Scientist’s Insight:
"Replacing a piperidine with a morpholine is the 'safe' bet for fixing PK properties, often increasing metabolic half-life by 2-5x. However, be warned: the drop in pKa (from ~11 to ~8.5) weakens the ionic interaction with the target protein's aspartate residue. If you lose >10x potency, consider the 4,4-difluoropiperidine or 4-methylpiperidine instead to maintain basicity while blocking metabolic soft spots."
Part 3: In Vitro Validation Protocols
To validate a piperidine compound before in vivo dosing, you must perform these two self-validating assays.
Protocol A: Microsomal Stability (The "Metabolic Wall")
Goal: Determine Intrinsic Clearance (
-
Preparation: Thaw pooled liver microsomes (human/rat) on ice.
-
Pre-incubation: Mix test compound (1 µM final) with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.
-
Critical Control: Use 1 µM concentration. Higher concentrations (e.g., 10 µM) can saturate CYP enzymes, artificially lowering clearance rates (Michaelis-Menten kinetics).
-
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH).
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 45 min.
-
Termination: Quench immediately into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min), analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope
gives .
Protocol B: Lysosomal Trapping Assay (The "Volume Trap")
Goal: Confirm if high tissue distribution is real or an artifact of ion trapping.
-
Cell Line: Use Fa2N-4 hepatocytes or H9c2 cells.
-
Dosing: Incubate cells with Test Compound (10 µM) for 1 hour.
-
Competition: In parallel wells, co-incubate with Ammonium Chloride (20 mM) or Bafilomycin A1 .
-
Readout: Measure cellular accumulation of the test compound via LC-MS/MS.
-
Interpretation: If cellular uptake drops by >50% in the presence of
, your compound is suffering from lysosomal trapping. This predicts a high Volume of Distribution ( ) but potentially poor efficacy in non-lysosomal targets.
Part 4: In Vivo Cross-Validation (IVIVE)
Once in vitro data is secured, do not simply dose animals.[7] Use In Vitro-In Vivo Extrapolation (IVIVE) to set pass/fail criteria.[8]
The Scaling Logic
To predict human clearance (
-
Scale Up:
-
SF Human: 45 mg protein/g liver × 20 g liver/kg body weight.
-
SF Rat: 45 mg protein/g liver × 40 g liver/kg body weight.
-
-
Correct for Blood Flow (Well-Stirred Model):
- : Hepatic blood flow (20 mL/min/kg human; 55 mL/min/kg rat).
- : Fraction unbound in blood (Critical for lipophilic piperidines).
Validating the Prediction
If your in vivo clearance (rat PK) is significantly higher than your IVIVE prediction, investigate:
-
Extrahepatic Metabolism: Piperidines can be metabolized in the gut wall (CYP3A4) or kidney.
-
Active Transport: Is the compound a P-gp substrate? (Check Caco-2 efflux ratio).
DOT Diagram: The Validation Workflow
This workflow illustrates the decision logic for advancing a piperidine hit.
Caption: Decision matrix for translating piperidine compounds from bench to bedside, highlighting the loop for structural modification.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[Link]
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.[9] [Link]
- Smith, D. A., et al. (2010). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH.
-
Kazmi, F., et al. (2013).[3] Lysosomal Sequestration of Weak Bases: A physicochemical approach to understanding the mechanism. Drug Metabolism and Disposition.[6][9][10] [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[9] Elsevier. (Source for IVIVE scaling factors).
Sources
- 1. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. xenotech.com [xenotech.com]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Research Portal - Improved clearance prediction using ex vivo and new in silico tools to bridge the in vitro to in vivo extrapolation (IVIVE) gap [research.kuleuven.be]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic in vitro–in vivo extrapolation (IVIVE) approach using a biomimetic in vitro system for the prediction of hepatic clearance - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Optimization of N-Alkyl Piperidines: A Comparative Technical Guide
Topic: Comparative Analysis of the Pharmacokinetic Profiles of N-Alkyl Piperidines Content Type: Technical Guide / Comparative Analysis Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary
The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for diverse therapeutic agents ranging from analgesics (e.g., Fentanyl) to Alzheimer’s treatments (e.g., Donepezil). However, the pharmacokinetic (PK) success of these molecules often hinges on the nature of the N-substituent .
This guide provides a comparative analysis of how different N-alkyl groups—ranging from simple methyls to complex aralkyls—dictate the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of piperidine-based drugs. We focus specifically on the trade-offs between Blood-Brain Barrier (BBB) permeability and metabolic stability (N-dealkylation).
Mechanistic Foundation: The N-Dealkylation Pathway
The primary metabolic liability of N-alkyl piperidines is oxidative N-dealkylation, predominantly catalyzed by CYP450 isoforms (CYP3A4, CYP2D6). Understanding this mechanism is crucial for designing analogs with optimal half-lives.
Mechanism of Action
The reaction proceeds via
Figure 1: The oxidative N-dealkylation pathway. The metabolic rate is heavily influenced by the steric and electronic environment of the
Comparative PK Profiling: N-Substituent Effects
The choice of N-substituent acts as a "molecular rheostat," tuning lipophilicity (LogD) and metabolic clearance (
Table 1: Impact of N-Alkyl Chain on PK Parameters
Data synthesized from comparative studies of opioid and AChE inhibitor series.
| N-Substituent Class | Representative Group | LogD (7.4) Impact | BBB Permeability | Metabolic Stability ( | Primary Clearance Route |
| Short Alkyl | Methyl ( | Low | Moderate | Low | Rapid N-demethylation (CYP) |
| Medium Alkyl | Propyl / Butyl | Medium | High | Moderate | |
| Aralkyl (Flex) | Phenethyl (Fentanyl) | High | Very High | Moderate | N-dealkylation to Nor-metabolite |
| Aralkyl (Rigid) | Benzyl (Donepezil) | High | High | High | Ring hydroxylation > N-dealkylation |
| Functionalized | Tetrazolinone (Alfentanil) | Low-Medium | Moderate | Short | N-dealkylation (CYP3A4) |
Detailed Analysis
A. Lipophilicity & BBB Penetration
For CNS targets, the N-phenethyl group (found in Fentanyl) is superior to simple alkyls. The aromatic ring provides
-
Observation: Fentanyl (LogP ~4.[2]0) crosses the BBB rapidly (
). -
Contrast: Alfentanil, with a tetrazolinone-substituted ethyl chain, has a lower pKa (6.5 vs. 8.4 for fentanyl), leading to a higher non-ionized fraction at physiological pH, yet its lower lipid solubility results in a smaller Volume of Distribution (
).
B. Metabolic Stability (Clearance)[3]
-
Methyl groups are often metabolic "soft spots." Rapid N-demethylation can lead to loss of potency or formation of toxic metabolites.
-
Steric Shielding: Branching at the
-carbon (e.g., N-isopropyl) significantly reduces N-dealkylation rates by hindering the CYP450 approach, though this may reduce receptor binding affinity. -
Donepezil Case: The N-benzyl group is metabolically active but persists long enough to support a once-daily dosing regimen (
hours). Its metabolism is distributed between O-demethylation and N-dealkylation.[4]
Experimental Protocols for Validation
To objectively compare N-alkyl analogs, the following standardized protocols should be employed.
Protocol A: Microsomal Intrinsic Clearance ( ) Assay
Purpose: To determine the metabolic stability and identify the rate of N-dealkylation.
-
Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Pre-incubation: Spike test compounds (1
M final) and pre-incubate at 37°C for 5 minutes. -
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot samples at
min into ice-cold acetonitrile (with internal standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Monitor: Disappearance of parent and appearance of the specific nor-metabolite (N-dealkylated product).
-
-
Calculation: Plot
vs. time. The slope gives .
Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
Purpose: To predict CNS penetration of N-alkyl variants.
-
Membrane: Use a PVDF filter plate coated with 4
L of porcine brain lipid extract (20 mg/mL in dodecane). -
Donor Plate: Add 200
L of compound solution (10 M in PBS, pH 7.4). -
Acceptor Plate: Add 200
L of PBS (pH 7.4). -
Incubation: Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber.
-
Quantification: Measure concentration in both Donor and Acceptor wells via UV-Vis or LC-MS.
-
Validation: Use Verapamil (high permeability marker) and Theophylline (low permeability marker) as controls.
-
Calculation: Determine Effective Permeability (
):
Strategic Optimization: Decision Tree
When optimizing a piperidine lead, use this logic flow to balance potency with PK properties.
Figure 2: Strategic decision tree for modulating N-substituents to achieve optimal CNS exposure and metabolic duration.
References
-
Drugbank Online. Donepezil: Pharmacology and Pharmacokinetics. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3345, Fentanyl. Available at: [Link]
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Available at: [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Available at: [Link]
-
Bower, S., & Hull, C. J. (1982).[5] Comparative pharmacokinetics of fentanyl and alfentanil.[2][5][6] British Journal of Anaesthesia.[5] Available at: [Link]
Sources
- 1. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]
- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Absorption, distribution, metabolism, and excretion of donepezil (Aricept) after a single oral administration to Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics of fentanyl and alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of fentanyl, sufentanil and alfentanil: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Framework for the Comparative Analysis of 2-(Piperidin-1-yl)ethylamine and Established Dopamine Agonists
This guide provides a comprehensive framework for benchmarking the potential dopamine agonist activity of 2-(Piperidin-1-yl)ethylamine against a panel of well-characterized, clinically relevant dopamine agonists. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel dopaminergic compounds. We will delve into the rationale for this investigation, propose a series of in vitro and in vivo experiments, and provide detailed, self-validating protocols to ensure the generation of robust and reproducible data.
Introduction: The Rationale for Investigation
The dopaminergic system is a critical modulator of numerous physiological processes, including motor control, motivation, reward, and cognition.[1][2] Dysregulation of this system is implicated in a range of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[1] Consequently, the identification and characterization of novel dopamine receptor agonists remain a significant endeavor in medicinal chemistry and pharmacology.
While 2-(Piperidin-1-yl)ethylamine is not extensively characterized as a dopamine agonist in publicly available literature, its chemical structure, featuring an ethylamine moiety attached to a piperidine ring, bears a resemblance to the pharmacophores of some known dopaminergic ligands. This structural motif suggests the potential for interaction with dopamine receptors, making it a candidate for systematic evaluation. This guide outlines the necessary steps to rigorously assess its affinity, efficacy, and functional effects in comparison to established dopamine agonists.
The Benchmarks: A Panel of Established Dopamine Agonists
To provide a meaningful context for the experimental data generated for 2-(Piperidin-1-yl)ethylamine, it is essential to compare its pharmacological profile with that of well-established dopamine agonists. The following compounds are selected as benchmarks due to their diverse receptor binding profiles and clinical relevance:
-
Pramipexole: A non-ergot agonist with high affinity for the D2-like family of receptors, particularly the D3 subtype.[3][4][5]
-
Ropinirole: Another non-ergot agonist that preferentially binds to D2-like receptors, with a notable affinity for D3 receptors.[6][7]
-
Apomorphine: A non-selective dopamine agonist that interacts with both D1-like and D2-like receptor families.[8][9]
-
Bromocriptine: An ergot derivative that is a potent D2 receptor agonist.[10][11]
-
Rotigotine: A non-ergoline agonist with a broad affinity for D1, D2, and D3 receptors.[12][13][14][15]
In Vitro Benchmarking: Receptor Binding and Functional Activity
The initial characterization of a potential dopamine agonist involves in vitro assays to determine its binding affinity and functional potency at the five dopamine receptor subtypes (D1, D2, D3, D4, and D5).
Receptor binding assays are crucial for quantifying the affinity of a ligand for its target receptor.[16] The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity. The following table presents the known binding affinities of our benchmark agonists and will serve as a template for the data to be generated for 2-(Piperidin-1-yl)ethylamine.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | >10,000 |
| Ropinirole | >10,000 | 39.8 | 1.99 | 158.5 | >10,000 |
| Apomorphine | Low Affinity | Moderate Affinity | Moderate Affinity | High Affinity | Moderate Affinity |
| Bromocriptine | Weak Antagonist | ~8 | ~5 | - | - |
| Rotigotine | 83 | 13.5 | 0.71 | 3.9 | 5.4 |
| 2-(Piperidin-1-yl)ethylamine | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: Ki values can vary between studies depending on the experimental conditions. The values presented are representative.
This protocol outlines the steps to determine the Ki of 2-(Piperidin-1-yl)ethylamine at human dopamine receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).
Objective: To determine the binding affinity (Ki) of the test compound for dopamine receptor subtypes.
Principle: This assay measures the ability of a non-radioactive test compound to displace a specific high-affinity radioligand from its receptor.
Materials:
-
Cell membranes expressing the human dopamine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]SCH23390 for D1, [3H]Spiperone for D2).
-
Test compound (2-(Piperidin-1-yl)ethylamine) and benchmark agonists.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and benchmark agonists.
-
Incubation: In each well of the microplate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or a known displacing agent for non-specific binding determination.
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine receptors are G protein-coupled receptors (GPCRs) that are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[][18] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[19] Conversely, D2-like receptors primarily couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[10]
Caption: Canonical signaling pathways of D1-like and D2-like dopamine receptors.
Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.[20] For dopamine receptors, measuring changes in intracellular cAMP levels is a common method to assess functional activity.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compound at dopamine receptor subtypes.
Principle: This assay measures the ability of a compound to modulate cAMP production in cells expressing a specific dopamine receptor subtype. For D1-like receptors, agonist activity will increase cAMP levels. For D2-like receptors, agonist activity will inhibit forskolin-stimulated cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.
-
Test compound and benchmark agonists.
-
Forskolin (an adenylyl cyclase activator, used for D2-like receptor assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Addition:
-
For D1-like receptors: Add varying concentrations of the test compound or benchmark agonist to the cells.
-
For D2-like receptors: Pre-incubate the cells with varying concentrations of the test compound or benchmark agonist, then add a fixed concentration of forskolin to stimulate cAMP production.
-
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels (or percentage of inhibition of forskolin-stimulated cAMP) against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis to determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect).
Caption: Experimental workflow for determining the functional activity of a test compound.
In Vivo Benchmarking: Assessing Physiological and Behavioral Effects
Following in vitro characterization, in vivo studies are crucial for evaluating the effects of a potential dopamine agonist in a whole organism.[16] Rodent models are commonly used to assess the central effects of dopaminergic compounds.
Several animal models can be used to simulate the dopamine depletion seen in Parkinson's disease.[21] The 6-hydroxydopamine (6-OHDA)-induced lesion model in rats is a well-established model for this purpose. A unilateral injection of 6-OHDA into the medial forebrain bundle results in the degeneration of dopaminergic neurons on one side of the brain, leading to motor impairments that can be assessed behaviorally.[21]
Objective: To assess the in vivo efficacy of 2-(Piperidin-1-yl)ethylamine as a dopamine agonist.
Principle: In unilaterally 6-OHDA-lesioned rats, dopamine agonists stimulate the supersensitive postsynaptic dopamine receptors in the denervated striatum, causing the animals to rotate contralaterally (away from the lesioned side). The number of rotations is a measure of the agonist's efficacy.
Materials:
-
Unilaterally 6-OHDA-lesioned male rats.
-
Test compound (2-(Piperidin-1-yl)ethylamine) and benchmark agonists (e.g., apomorphine).
-
Vehicle (e.g., saline).
-
Automated rotometer system or video recording equipment.
Procedure:
-
Habituation: Habituate the animals to the testing environment.
-
Administration: Administer the test compound, benchmark agonist, or vehicle to the animals (e.g., via subcutaneous or intraperitoneal injection).
-
Observation: Place the animals in the rotometer bowls and record the number of full contralateral and ipsilateral rotations over a specified period (e.g., 60-90 minutes).
Data Analysis:
-
Quantify the net contralateral rotations per minute.
-
Compare the rotational behavior induced by the test compound to that induced by the benchmark agonist and vehicle.
Caption: Decision-making process for selecting an appropriate in vivo model.
Conclusion
This guide provides a systematic and scientifically rigorous framework for the comprehensive benchmarking of 2-(Piperidin-1-yl)ethylamine against known dopamine agonists. By following the detailed in vitro and in vivo protocols, researchers can generate the necessary data to determine its binding affinity, functional efficacy, and potential as a novel therapeutic agent targeting the dopaminergic system. The objective and data-driven approach outlined herein is essential for the successful evaluation of any new chemical entity in the field of dopamine pharmacology.
References
-
Shannon, H. E., et al. (1997). Efficacy of pramipexole, a novel dopamine agonist, as monotherapy in mild to moderate Parkinson's disease. Neurology. [Link]
-
Gurevich, E. V., et al. (2020). Dopamine: Functions, Signaling, and Association with Neurological Diseases. Cellular and Molecular Neurobiology. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Neuroanatomy. [Link]
-
ResearchGate. Dopamine D1 receptor signaling pathways. [Link]
-
Wikipedia. Dopamine receptor. [Link]
-
Wood, M., et al. (2015). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology. [Link]
-
Scheller, D., et al. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Lightfoot, J. (2004). Drug Criteria & Outcomes: Apomorphine Hydrochloride (Apokyn) Formulary Evaluation. P&T. [Link]
-
Elshourbagy, N. A., et al. (2014). Rotigotine transdermal system: developing continuous dopaminergic delivery to treat Parkinson's disease and restless legs syndrome. Annals of the New York Academy of Sciences. [Link]
-
Wikipedia. Bromocriptine. [Link]
-
Mierau, J. (1995). Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease. Clinical Neuropharmacology. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Rotigotine? [Link]
-
de Oliveira, C. M. A., et al. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. European Journal of Medicinal Chemistry. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)? [Link]
-
Nakajima, S., et al. (2011). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PLoS ONE. [Link]
-
Wikipedia. Apomorphine. [Link]
-
Murray, A. M., et al. (1995). Rat brain binding sites for pramipexole, a clinically useful D3-preferring dopamine agonist. Synapse. [Link]
-
Gerlach, M., et al. (2003). Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. Journal of Neural Transmission. [Link]
-
NDI Neuroscience. Pre-clinical Contract Research In Vitro Assays. [Link]
-
ResearchGate. Binding affinity of dopamine agonists for dopaminergic and nondopaminergic receptors. [Link]
-
Wilson, J. M., et al. (2005). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology. [Link]
-
Creative Biolabs. In Vitro Cell based Dopamine Receptor Functional Characterization Service. [Link]
-
Frontiers in Molecular Neuroscience. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. [Link]
-
StatPearls. (2023). Dopamine Agonists. [Link]
-
Royal Society of Chemistry. (2014). Synthesis, functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor. [Link]
-
Innoprot. D1 Dopamine Receptor Assay. [Link]
-
Patsnap Synapse. (2023). An In-depth Analysis of Ropinirole's R&D Progress and Mechanism of Action on Drug Targets. [Link]
-
Ye, Z., et al. (2018). Ropinirole, a dopamine agonist with high D3 affinity, reduces proactive inhibition: A double-blind, placebo-controlled study in healthy adults. Neuropsychopharmacology. [Link]
-
Seeman, P., et al. (2016). Binding Interactions of Dopamine and Apomorphine in D2High and D2Low States of Human Dopamine D2 Receptor Using Computational and Experimental Techniques. ACS Chemical Neuroscience. [Link]
-
ResearchGate. Apomorphine: molecular structure. [Link]
-
ResearchGate. In vivo assessment of dopamine release by imaging with [18F]fallypride. [Link]
-
Sanofi. (2012). Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease. [Link]
-
Inotiv. Parkinson's Disease. [Link]
-
Sotnikova, T. D., et al. (2005). Dopamine-Independent Locomotor Actions of Amphetamines in a Novel Acute Mouse Model of Parkinson Disease. PLOS Biology. [Link]
-
Leopoldo, M., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry. [Link]
-
Al-Deeb, O. A. (1995). Synthesis and dopaminergic properties of 3- and 4-substituted 1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]piperidines and related compounds. Arzneimittel-Forschung. [Link]
-
ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
Mottola, D. M., et al. (1992). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Journal of Medicinal Chemistry. [Link]
-
American Chemical Society. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. neurology.org [neurology.org]
- 4. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ropinirole, a dopamine agonist with high D3 affinity, reduces proactive inhibition: A double-blind, placebo-controlled study in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinician.com [clinician.com]
- 9. Apomorphine - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bromocriptine - Wikipedia [en.wikipedia.org]
- 12. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rotigotine transdermal system: developing continuous dopaminergic delivery to treat Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. inotiv.com [inotiv.com]
A Senior Application Scientist's Guide to the Metabolic Stability of Piperidine Analogs
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry, present in over 70 FDA-approved drugs.[1] Its prevalence is a testament to its ability to impart favorable physicochemical properties. However, the metabolic liability of the piperidine ring is a critical hurdle that can derail an otherwise promising drug candidate. This guide provides an in-depth comparative study of the metabolic stability of piperidine analogs, offering field-proven insights and actionable experimental protocols to navigate this complex landscape.
The Metabolic Fate of Piperidine Analogs: A Tale of Two Pathways
The piperidine ring, while seemingly simple, is susceptible to a variety of metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][3] Understanding these pathways is paramount to designing more robust analogs. The two main metabolic liabilities are Phase I and Phase II metabolism. While Phase II metabolism, which involves the conjugation of polar molecules to the drug, is a consideration, this guide will focus on the more common and often more challenging Phase I oxidative metabolism.
The primary metabolic routes for piperidine-containing compounds include:
-
N-dealkylation: This is a predominant metabolic pathway for many piperidine drugs, particularly those with substituents on the nitrogen atom.[4][5] This reaction is often catalyzed by CYP3A4 and CYP2D6.[4][6]
-
Alpha-carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen can lead to the formation of a lactam, a common metabolic fate for piperidine rings.[7]
-
Ring Oxidation: Hydroxylation can occur at various positions on the piperidine ring, leading to the formation of more polar metabolites that are more readily excreted.
-
Ring Opening: In some instances, enzymatic reactions can lead to the cleavage of the piperidine ring, resulting in a loss of the parent compound's structure.[7]
-
N-oxidation: The nitrogen atom itself can be oxidized to form an N-oxide metabolite.[7]
-
Ring Contraction: A less common but documented pathway involves the contraction of the piperidine ring to a pyrrolidine derivative.[8][9]
The susceptibility of a piperidine analog to these pathways is heavily influenced by its substitution pattern and overall physicochemical properties.
Caption: Major metabolic pathways of piperidine analogs.
Strategies for Enhancing Metabolic Stability
Improving the metabolic stability of piperidine analogs is a key objective in lead optimization. Several rational design strategies can be employed to block or slow down the metabolic pathways described above.
-
Steric Hindrance: Introducing bulky groups near potential sites of metabolism can physically block the access of metabolizing enzymes.[2] For instance, placing a methyl or cyclopropyl group on the carbons alpha to the piperidine nitrogen can hinder N-dealkylation and alpha-carbon oxidation.[2]
-
Fluorination: The replacement of a metabolically labile C-H bond with a C-F bond can significantly increase metabolic stability due to the high strength of the C-F bond.[2] This strategy is often employed at positions susceptible to hydroxylation.
-
Reduction of Lipophilicity: Highly lipophilic compounds tend to have a higher affinity for metabolic enzymes.[10][11] Introducing polar functional groups can decrease lipophilicity (logP or logD) and thereby reduce the rate of metabolism.[2]
-
Bioisosteric Replacement: In some cases, replacing the piperidine ring with a more metabolically stable heterocycle, such as a morpholine, can be a viable strategy.[7] The electron-withdrawing nature of the oxygen in morpholine can decrease the susceptibility of adjacent carbons to oxidation.[7]
Comparative In Vitro Assessment of Metabolic Stability
To objectively compare the metabolic stability of different piperidine analogs, robust and reproducible in vitro assays are essential. The two most widely used assays in early drug discovery are the liver microsomal stability assay and the hepatocyte stability assay.[12][13]
Liver Microsomal Stability Assay
This assay is a high-throughput and cost-effective method for assessing Phase I metabolic stability.[14] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[14]
-
Preparation of Reagents:
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound/control solutions at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[16][17]
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[14][16][17]
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.[7]
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)[7]
-
Caption: Workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[20][21][22]
-
Preparation of Reagents:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Prepare a working solution of the test compound and positive controls (e.g., testosterone for Phase I, 7-hydroxycoumarin for Phase II) in incubation medium.[15]
-
-
Incubation:
-
Incubate the hepatocyte suspension with the test compound/control solutions at 37°C in a CO2 incubator with shaking.[20][22]
-
At predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and terminate the metabolic activity by adding a cold organic solvent.[23]
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the half-life (t½) and intrinsic clearance (CLint) as described for the microsomal assay. The CLint value is typically expressed as µL/min/10^6 cells.[20]
-
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. nuvisan.com [nuvisan.com]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
